A 80426 mesylate
Description
Properties
IUPAC Name |
2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.CH4O3S/c1-24(13-11-17-9-10-18-12-14-26-23(18)15-17)16-19-5-3-7-21-20(19)6-4-8-22(21)25-2;1-5(2,3)4/h4,6,8-10,12,14-15,19H,3,5,7,11,13,16H2,1-2H3;1H3,(H,2,3,4)/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQPEIGWZATOHW-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)CC3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC2=C(C=C1)C=CO2)C[C@@H]3CCCC4=C3C=CC=C4OC.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-64-6 | |
| Record name | 6-Benzofuranethanamine, N-methyl-N-[(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)methyl]-, (R)-, methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152148-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of A-80426 Mesylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of A-80426 mesylate, a potent and selective α2-adrenoceptor antagonist with additional activity as a serotonin reuptake inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on the compound's pharmacological profile, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
A-80426 mesylate exerts its pharmacological effects through a dual mechanism, targeting two key players in neurotransmission:
-
α2-Adrenoceptor Antagonism: A-80426 mesylate is a potent and selective antagonist of α2-adrenergic receptors. These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine. By blocking these receptors, A-80426 mesylate disinhibits norepinephrine release, leading to increased synaptic concentrations of this neurotransmitter.
-
Serotonin Reuptake Inhibition: The compound also acts as a potent inhibitor of the serotonin transporter (SERT). This action blocks the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of action of serotonin in the synapse.
This unique combination of α2-adrenoceptor antagonism and serotonin reuptake inhibition suggests a potential therapeutic application in conditions where modulation of both noradrenergic and serotonergic systems is beneficial, such as in depressive disorders.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for A-80426 mesylate, demonstrating its potency and selectivity.
Table 1: In Vitro Receptor Binding and Neurotransmitter Uptake Inhibition
| Target | Assay | Radioligand | Tissue Source | Ki (nM) | IC50 (nM) |
| α2-Adrenoceptor | Radioligand Binding | [3H]-Rauwolscine | Rat Cerebral Cortex | 2.0 | - |
| Serotonin Transporter (SERT) | Radioligand Binding | [3H]-Paroxetine | Rat Cerebral Cortex | 3.8 | - |
| Serotonin Uptake | Synaptosomal Uptake | - | Rat Brain Synaptosomes | - | 13 |
Table 2: In Vivo Pharmacological Activity
| Model | Effect Measured | Route of Administration | ED50 (µmol/kg) |
| p-Chloroamphetamine (PCA)-induced Hyperactivity (Acute) | Blockade of Serotonin Uptake | p.o. | 13 |
| p-Chloroamphetamine (PCA)-induced Hyperactivity (Chronic, 14 days) | Blockade of Serotonin Uptake | p.o. | 4.1 |
Signaling Pathways and Mechanisms
The dual action of A-80426 mesylate on both the noradrenergic and serotonergic systems can be visualized through the following signaling pathways.
Caption: Dual mechanism of A-80426 mesylate at the synapse.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological profiling of A-80426 mesylate.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and serotonin transporters.
Protocol:
-
Tissue Preparation: Male Sprague-Dawley rat cerebral cortices were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged at 48,000 x g for 10 minutes. The resulting pellet was resuspended in fresh buffer and centrifuged again. The final pellet was resuspended in the assay buffer.
-
α2-Adrenoceptor Binding Assay:
-
Radioligand: [3H]-Rauwolscine (a selective α2-adrenoceptor antagonist).
-
Incubation: Aliquots of the membrane preparation were incubated with various concentrations of A-80426 mesylate and a fixed concentration of [3H]-Rauwolscine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.
-
Incubation Conditions: 25°C for 60 minutes.
-
Termination: The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters. The filters were then washed three times with ice-cold buffer.
-
Quantification: Radioactivity retained on the filters was measured by liquid scintillation spectrometry.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM yohimbine. The Ki values were calculated using the Cheng-Prusoff equation.
-
-
Serotonin Transporter (SERT) Binding Assay:
-
Radioligand: [3H]-Paroxetine (a selective serotonin reuptake inhibitor).
-
Incubation: Aliquots of the membrane preparation were incubated with various concentrations of A-80426 mesylate and a fixed concentration of [3H]-Paroxetine in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Incubation Conditions: 25°C for 60 minutes.
-
Termination and Quantification: Same as for the α2-adrenoceptor binding assay.
-
Data Analysis: Non-specific binding was determined in the presence of 10 µM fluoxetine. The Ki values were calculated using the Cheng-Prusoff equation.
-
Synaptosomal Serotonin Uptake Assay
Objective: To determine the functional potency (IC50) of A-80426 mesylate in inhibiting serotonin uptake into presynaptic nerve terminals.
Protocol:
-
Synaptosome Preparation: Crude synaptosomal fractions were prepared from the whole brains of male Sprague-Dawley rats by homogenization in 0.32 M sucrose and differential centrifugation.
-
Uptake Assay:
-
Incubation: Synaptosomes were pre-incubated with various concentrations of A-80426 mesylate for 10 minutes at 37°C in Krebs-Henseleit buffer.
-
Initiation of Uptake: Uptake was initiated by the addition of [3H]-Serotonin to a final concentration of 50 nM.
-
Incubation Conditions: 37°C for 5 minutes.
-
Termination: The uptake was terminated by rapid filtration through Whatman GF/B filters, followed by washing with ice-cold buffer.
-
Quantification: Radioactivity in the filters was determined by liquid scintillation counting.
-
Data Analysis: The concentration of A-80426 mesylate that produced 50% inhibition of serotonin uptake (IC50) was determined from concentration-response curves.
-
In Vivo p-Chloroamphetamine (PCA)-Induced Hyperactivity Model
Objective: To assess the in vivo serotonin uptake blocking activity of A-80426 mesylate.
Protocol:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration:
-
Acute Study: A-80426 mesylate was administered orally (p.o.) 60 minutes before the administration of p-chloroamphetamine (PCA).
-
Chronic Study: A-80426 mesylate was administered orally once daily for 14 days. On the 14th day, the compound was given 60 minutes before PCA.
-
-
Induction of Hyperactivity: PCA (5 mg/kg, i.p.) was administered to induce hyperactivity, which is a behavioral response dependent on serotonin release and subsequent uptake.
-
Behavioral Assessment: Locomotor activity was measured for 60 minutes immediately following PCA administration using automated activity monitors.
-
Data Analysis: The dose of A-80426 mesylate that produced a 50% reduction in the PCA-induced hyperactivity (ED50) was calculated.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo pharmacological profiling.
Conclusion
A-80426 mesylate is a novel pharmacological agent with a dual mechanism of action, potently antagonizing α2-adrenoceptors and inhibiting serotonin reuptake. The data presented in this guide highlight its potential for modulating both noradrenergic and serotonergic neurotransmission. The detailed experimental protocols provide a foundation for further research and development of compounds with similar pharmacological profiles.
A-80426 Mesylate: A Technical Guide to its Alpha-2 Adrenoceptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Alpha-2 Adrenoceptors and A-80426 Mesylate
The α₂ adrenoceptors are a family of three distinct subtypes—α₂ₐ, α₂ₑ, and α₂ₒ—that are expressed in the central and peripheral nervous systems. They play a crucial role in modulating sympathetic outflow, blood pressure, and neurotransmitter release. As an α₂ adrenoceptor antagonist, A-80426 mesylate has been investigated for its potential therapeutic applications, including in the field of antidepressant research. A thorough understanding of its selectivity profile across the α₂ adrenoceptor subtypes is paramount for elucidating its mechanism of action and predicting its pharmacological effects.
Quantitative Analysis of Receptor Selectivity
The selectivity of a compound for different receptor subtypes is determined by comparing its binding affinities and functional potencies at each subtype.
Binding Affinity (Ki)
Binding affinity is a measure of the strength of the interaction between a ligand and a receptor. It is typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. While the specific Ki values for A-80426 mesylate at the α₂ₐ, α₂ₑ, and α₂ₒ adrenoceptor subtypes are not available in the reviewed literature, the general approach to determine these values is through competitive radioligand binding assays.
Table 1: Illustrative Data Table for Binding Affinity of a Hypothetical α₂ Adrenoceptor Antagonist
| Receptor Subtype | Radioligand | Ki (nM) |
| α₂ₐ | [³H]-Rauwolscine | Value |
| α₂ₑ | [³H]-Rauwolscine | Value |
| α₂ₒ | [³H]-MK912 | Value |
| Note: This table is a template. Specific data for A-80426 mesylate is not publicly available. |
Functional Antagonism (pA₂)
Functional antagonism measures the ability of a compound to block the response of a receptor to an agonist. The pA₂ value is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates a more potent antagonist. These values are typically determined using in vitro functional assays, such as GTPγS binding assays or second messenger assays. The specific pA₂ values for A-80426 mesylate at the individual α₂ adrenoceptor subtypes are not detailed in the accessible literature.
Table 2: Illustrative Data Table for Functional Antagonism of a Hypothetical α₂ Adrenoceptor Antagonist
| Receptor Subtype | Agonist | Functional Assay | pA₂ |
| α₂ₐ | UK 14,304 | GTPγS Binding | Value |
| α₂ₑ | Norepinephrine | cAMP Inhibition | Value |
| α₂ₒ | Dexmedetomidine | [³⁵S]GTPγS Binding | Value |
| Note: This table is a template. Specific data for A-80426 mesylate is not publicly available. |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α₂ adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing a specific human α₂ adrenoceptor subtype (α₂ₐ, α₂ₑ, or α₂ₒ) are prepared from cultured cells (e.g., CHO, HEK293) transfected with the corresponding receptor gene.
-
Competitive Binding: A constant concentration of a suitable radioligand (e.g., [³H]-Rauwolscine for α₂ₐ/α₂ₑ, [³H]-MK912 for α₂ₒ) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (A-80426 mesylate).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To determine the functional antagonist potency (pA₂) of A-80426 mesylate at α₂ adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing a single α₂ adrenoceptor subtype are used.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Agonist Stimulation: A fixed concentration of an α₂ adrenoceptor agonist (e.g., UK 14,304) is added to stimulate the receptor, promoting the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Antagonist Inhibition: The assay is performed in the presence of increasing concentrations of the antagonist (A-80426 mesylate).
-
Incubation: The reaction is incubated at 30°C for a specified time.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is used to calculate the pA₂ value using a Schild plot analysis.
Visualizations
Signaling Pathway of Alpha-2 Adrenoceptors
Caption: Canonical signaling pathway of the Gi-coupled alpha-2 adrenoceptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity (Ki) via radioligand binding assay.
Logical Relationship for Selectivity Determination
Caption: Logical process for determining receptor subtype selectivity from binding data.
Conclusion
A-80426 mesylate is a valuable pharmacological tool for studying the roles of α₂ adrenoceptors. While its general antagonist properties at these receptors are established, a detailed, publicly available characterization of its binding and functional profile at the individual α₂ adrenoceptor subtypes is currently lacking. The experimental protocols and analytical frameworks presented in this guide provide the necessary foundation for researchers to conduct such detailed investigations, which are crucial for advancing our understanding of the therapeutic potential and selectivity of A-80426 mesylate and other α₂ adrenoceptor ligands. Further research is warranted to fully elucidate the subtype selectivity of this compound.
In Vivo Effects of A-80426 Mesylate on Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a compound that has been investigated for its potential role in modulating pain signaling pathways. This technical guide provides an in-depth overview of the known in vivo effects of A-80426, with a focus on its impact on neurotransmission-related processes in preclinical models of inflammatory pain. The information presented herein is based on the available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Mechanism of Action
A-80426 has been identified as an antagonist of α2-adrenergic receptors.[1] However, its analgesic effects in inflammatory pain models appear to be mediated through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and downstream signaling pathways.[1] Specifically, A-80426 has been shown to suppress inflammatory pain by modulating the activity of TRPV1, which in turn influences the NFκB and PI3K signaling cascades.[1]
Quantitative In Vivo Data
The following tables summarize the key quantitative findings from a study investigating the effects of A-80426 in a Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.
Table 1: Effect of A-80426 on Pain Behaviors in CFA-Treated Mice
| Behavioral Test | Treatment Group | Response |
| Mechanical Withdrawal Threshold (MWT) | CFA + A-80426 | Significant increase in withdrawal threshold compared to CFA alone |
| Thermal Withdrawal Latency (TWL) | CFA + A-80426 | Significant increase in withdrawal latency compared to CFA alone |
| Abdominal Withdrawal Reflex (AWR) | CFA + A-80426 | Significant reduction in withdrawal reflex compared to CFA alone |
Data extracted from a study by Ling et al. (2023), specific quantitative values were not available in the abstract.
Table 2: Effect of A-80426 on Pro-Inflammatory Cytokine mRNA Expression in CFA-Treated Mice
| Cytokine | Tissue | Effect of A-80426 Treatment |
| Interleukin-1β (IL-1β) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |
| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation | |
| Interleukin-6 (IL-6) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |
| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation | |
| Tumor Necrosis Factor-α (TNF-α) | Dorsal Root Ganglion (DRG) | Reduction in CFA-induced upregulation |
| Spinal Cord Dorsal Horn (SCDH) | Reduction in CFA-induced upregulation |
Data extracted from a study by Ling et al. (2023), specific quantitative values were not available in the abstract.[1]
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the study by Ling et al. (2023).
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Wild-type (WT) and TRPV1 knockout (TRPV1-/-) mice were used.
-
Induction of Inflammation: A single intraplantar injection of CFA was administered into the hind paw of the mice to induce localized inflammation and pain hypersensitivity.
-
Drug Administration: A-80426 was co-administered with CFA. The study also included control, vehicle, and CFA-only groups.
-
Timeline: Pain behaviors were assessed at specific time points following CFA and A-80426 administration.
Behavioral Pain Assays
-
Mechanical Withdrawal Threshold (MWT):
-
Apparatus: Von Frey filaments of varying calibrated bending forces.
-
Procedure: Mice were placed on an elevated mesh floor and allowed to acclimate. The von Frey filaments were applied to the plantar surface of the inflamed hind paw with increasing force until a withdrawal response was elicited. The force required to elicit a withdrawal was recorded as the mechanical withdrawal threshold.
-
-
Thermal Withdrawal Latency (TWL):
-
Apparatus: A radiant heat source focused on the plantar surface of the hind paw.
-
Procedure: Mice were placed in a chamber with a glass floor. The radiant heat source was positioned under the inflamed paw, and the time taken for the mouse to withdraw its paw was measured. A cut-off time was used to prevent tissue damage.
-
-
Abdominal Withdrawal Reflex (AWR):
-
Procedure: The sensitivity of the abdominal area to mechanical stimulation was assessed. This is often used as a measure of referred pain. The specific stimulus and scoring method were not detailed in the available abstract.
-
Molecular Analysis
-
Tissue Collection: Dorsal Root Ganglion (DRG) and Spinal Cord Dorsal Horn (SCDH) tissues were collected from the mice after the behavioral experiments.
-
Quantitative Polymerase Chain Reaction (qPCR):
-
Procedure: Total RNA was extracted from the DRG and SCDH tissues. The RNA was then reverse-transcribed into cDNA. qPCR was performed using specific primers for IL-1β, IL-6, TNF-α, and a housekeeping gene to determine the relative mRNA expression levels of the pro-inflammatory cytokines.
-
Visualizations
Signaling Pathway of A-80426 in Inflammatory Pain
Caption: A-80426 modulates pain by suppressing TRPV1 activity.
Experimental Workflow for In Vivo Studies
Caption: Workflow of in vivo experiments with A-80426.
Discussion and Future Directions
The available in vivo data suggests that A-80426 exerts its analgesic effects in a model of inflammatory pain by modulating the TRPV1 channel and downstream inflammatory pathways. The reduction in pro-inflammatory cytokine expression in the dorsal root ganglion and spinal cord dorsal horn indicates a potential impact on both peripheral and central sensitization processes.
However, the current understanding of the in vivo effects of A-80426 on neurotransmission is still limited. Key areas for future research include:
-
Direct Measurement of Neurotransmitter Release: Studies utilizing techniques such as in vivo microdialysis are needed to directly measure the effect of A-80426 on the release of key neurotransmitters involved in pain transmission, such as glutamate, substance P, and CGRP, in relevant brain and spinal cord regions.
-
Broader Pharmacological Profiling: A more comprehensive in vivo pharmacological profile of A-80426 is required to understand its effects on other receptors and channels that may contribute to its overall physiological effects.
-
Investigation in Other Pain Models: Evaluating the efficacy of A-80426 in other pain models, such as neuropathic and visceral pain models, would provide a more complete picture of its potential therapeutic applications.
Conclusion
A-80426 mesylate shows promise as an analgesic agent in a preclinical model of inflammatory pain. Its mechanism of action appears to involve the suppression of TRPV1 activity and the subsequent modulation of NFκB and PI3K signaling pathways, leading to a reduction in pro-inflammatory cytokine expression. Further in vivo studies are necessary to fully elucidate its effects on direct neurotransmitter release and to explore its therapeutic potential across a broader range of pain states.
References
A-80426 Mesylate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is a potent and selective pharmacological tool with a dual mechanism of action, functioning as both an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor. This guide provides an in-depth overview of its biochemical and pharmacological properties, detailed experimental protocols for its characterization, and a summary of its applications in neuroscience research, particularly in the study of depression and monoaminergic neurotransmission. It is critical to note that, contrary to a potential misconception, A-80426 mesylate is not a P2X7 receptor antagonist. This document will focus on its established targets: the α2-adrenoceptor and the serotonin transporter (SERT).
Core Mechanism of Action
A-80426 mesylate exerts its effects in the central nervous system through two primary mechanisms:
-
α2-Adrenoceptor Antagonism: α2-adrenoceptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors. Their activation by norepinephrine inhibits further neurotransmitter release. By antagonizing these receptors, A-80426 mesylate blocks this negative feedback loop, leading to an increase in the synaptic concentration of norepinephrine.
-
Serotonin Transporter (SERT) Inhibition: The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its signal. A-80426 mesylate binds to and inhibits SERT, leading to a prolonged presence and enhanced activity of serotonin in the synapse.
This dual action on both the noradrenergic and serotonergic systems makes A-80426 mesylate a compound of interest for studying the interplay of these neurotransmitter systems in various neurological processes and disorders.
Quantitative Data
The potency and selectivity of A-80426 mesylate have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor and Transporter Binding Affinity
| Target | Assay Type | Radioligand | Preparation | Species | Ki (nM) | Reference |
| α2-Adrenoceptors | Radioligand Binding | [3H]-Rauwolscine | Rat cerebral cortex membranes | Rat | 2.0 | [1] |
| Serotonin Transporter (SERT) | Radioligand Binding | [3H]-Paroxetine | Rat cerebral cortex membranes | Rat | 3.8 | [1] |
Table 2: In Vitro Functional Activity
| Target | Assay Type | Preparation | Species | IC50 (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]-Serotonin Uptake | Rat brain synaptosomes | Rat | 13 | [1] |
Table 3: In Vivo Activity
| Model | Effect Measured | Species | Administration | ED50 (µmol/kg) | Reference |
| p-Chloroamphetamine (PCA)-induced hyperactivity | Reduction of hyperactivity (acute) | Rat | p.o. | 13 | [1] |
| p-Chloroamphetamine (PCA)-induced hyperactivity | Reduction of hyperactivity (chronic, 14 days) | Rat | p.o. | 4.1 | [1] |
| Clonidine-induced mydriasis | Blockade of mydriasis | Rat | p.o. | 100-300 | [1] |
Signaling Pathways and Mechanisms
α2-Adrenoceptor Signaling
α2-adrenoceptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Upon antagonist binding, the inhibitory signal is blocked, leading to downstream effects that promote neurotransmitter release.
Serotonin Transporter Mechanism
The serotonin transporter clears serotonin from the synapse. A-80426 blocks this action, increasing synaptic serotonin levels.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors and the serotonin transporter.
Protocol for α2-Adrenoceptor Binding:
-
Tissue Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay: Membranes are incubated with a fixed concentration of [3H]-Rauwolscine (a selective α2-adrenoceptor antagonist radioligand) and varying concentrations of A-80426 mesylate.
-
Incubation: The reaction is carried out in a final volume of 250 µL in 96-well plates at room temperature for 60 minutes.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled α2-adrenoceptor ligand (e.g., yohimbine). The IC50 value is determined by non-linear regression analysis, and the Ki value is calculated using the Cheng-Prusoff equation.
Protocol for Serotonin Transporter Binding:
The protocol is similar to the α2-adrenoceptor binding assay, with the following modifications:
-
Radioligand: [3H]-Paroxetine is used as the selective radioligand for the serotonin transporter.
-
Non-specific Binding: Determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).
Synaptosomal [3H]-Serotonin Uptake Assay
Objective: To measure the functional inhibition of the serotonin transporter by A-80426 mesylate.
-
Synaptosome Preparation: Rat brains are homogenized in a sucrose-containing buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 fraction).
-
Assay: Synaptosomes are pre-incubated with varying concentrations of A-80426 mesylate.
-
Uptake Initiation: [3H]-Serotonin is added to initiate the uptake reaction. The incubation is carried out at 37°C for a short period (e.g., 5 minutes).
-
Termination: Uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification: The amount of [3H]-Serotonin taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of A-80426 mesylate that inhibits 50% of the specific [3H]-Serotonin uptake (IC50) is calculated.
In Vivo p-Chloroamphetamine (PCA)-Induced Hyperactivity Model
Objective: To assess the in vivo efficacy of A-80426 mesylate as a serotonin uptake inhibitor. PCA is a serotonin-releasing agent that induces hyperactivity, which can be attenuated by serotonin uptake inhibitors.
-
Animals: Male Sprague-Dawley rats are used.
-
Drug Administration: A-80426 mesylate is administered orally (p.o.) at various doses. For chronic studies, the compound is administered daily for a specified period (e.g., 14 days).
-
PCA Challenge: At a specified time after A-80426 mesylate administration, rats are challenged with an intraperitoneal (i.p.) injection of p-chloroamphetamine (typically 1-5 mg/kg).
-
Behavioral Assessment: Immediately after the PCA injection, the locomotor activity of the rats is monitored using automated activity chambers for a defined period (e.g., 60-90 minutes).
-
Data Analysis: The total locomotor activity counts are recorded. The dose of A-80426 mesylate that produces a 50% reduction in PCA-induced hyperactivity (ED50) is calculated.
Experimental Workflow
The characterization of a compound like A-80426 mesylate typically follows a hierarchical workflow, from initial in vitro screening to in vivo functional assessment.
Conclusion
A-80426 mesylate is a valuable research tool for investigating the roles of the noradrenergic and serotonergic systems in the central nervous system. Its dual action as an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor provides a unique pharmacological profile for probing the mechanisms underlying mood disorders and other neurological conditions. It is imperative for researchers to recognize its established targets and not to misconstrue it as a P2X7 receptor antagonist. The detailed protocols and data presented in this guide are intended to facilitate the effective use of A-80426 mesylate in neuroscience research.
References
Unraveling the Enigma of A-80426 Mesylate: A Search for Scientific Identity
A comprehensive investigation into the scientific literature and public databases for information on the discovery and synthesis of a compound designated as "A-80426 mesylate" has yielded no specific results. This designation does not appear to correspond to any publicly documented pharmaceutical agent or research compound.
Extensive searches for "A-80426 mesylate" and the broader term "A-80426" have failed to retrieve any relevant scientific papers, patents, or clinical trial information. The search results were limited to unrelated items, suggesting that "A-80426" may be an internal codename used by a private entity that has not been publicly disclosed, or potentially an erroneous identifier.
Without any foundational information on the chemical structure, therapeutic target, or mechanism of action of A-80426, it is not possible to provide an in-depth technical guide on its discovery and synthesis as requested. The core requirements of detailing experimental protocols, presenting quantitative data, and creating visualizations of signaling pathways or synthetic routes cannot be fulfilled due to the complete absence of publicly available data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the accuracy of the designation "A-80426 mesylate." It is possible that the compound is known by a different public name or that the provided identifier contains a typographical error. Access to internal documentation or direct contact with the originating research group would be necessary to obtain the specific details requested.
A-80426 Mesylate: A Technical Guide for Adrenergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective pharmacological research tool characterized by a dual mechanism of action. It functions as a high-affinity antagonist for the α2-adrenergic receptor and as an inhibitor of the serotonin transporter (SERT). This unique pharmacological profile establishes A-80426 mesylate as a valuable compound for investigating the intricate interplay between the noradrenergic and serotonergic systems. Its application is particularly relevant in the context of neuropsychiatric disorders, such as depression, where both neurotransmitter systems are implicated. This technical guide provides a comprehensive overview of A-80426 mesylate, encompassing its pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its role in adrenergic and serotonergic signaling pathways.
Chemical Properties
-
Compound Name: A-80426 mesylate
-
CAS Number: 152148-63-5[1]
-
Molecular Formula: C₂₃H₂₇NO₂ • CH₃SO₃H[1]
-
Molecular Weight: 445.57 g/mol [1]
(A definitive public chemical structure diagram for A-80426 was not available in the searched resources.)
Quantitative Pharmacological Data
The subsequent tables provide a summary of the essential in vitro and in vivo pharmacological data for A-80426. This information has been aggregated from publicly accessible abstracts and secondary research articles. For comprehensive and detailed datasets, it is advisable to consult the original research publications by Hancock et al. (1995) and Giardina et al. (1995).
Table 1: In Vitro Binding Affinities and Transporter Inhibition
| Target | Assay Type | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) |
| α2-Adrenoceptor | Radioligand Binding | [³H]-Rauwolscine | Rat Cerebral Cortex | 2.0 | |
| Serotonin Transporter (SERT) | [³H]-Paroxetine Binding | Rat Cerebral Cortex | 3.8 | ||
| Serotonin Transporter (SERT) | Synaptosomal [³H]-5-HT Uptake | Rat Brain Synaptosomes | 13 |
Table 2: In Vivo Pharmacological Effects
| Model | Species | Effect Measured | Dose | Route of Administration | Effect |
| Clonidine-induced mydriasis | Rat | Blockade of mydriasis | 100-300 µmol/kg | p.o. | Effective blockade |
| p-Chloroamphetamine (PCA)-induced hyperactivity | Rat | Reduction of hyperactivity | ED₅₀ = 4.1 µmol/kg (chronic, 14 days) | p.o. | Significant reduction |
Signaling Pathways
α2-Adrenergic Receptor Signaling
A-80426 functions as an antagonist at α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that predominantly couple to Gαi/o proteins. The antagonism by A-80426 obstructs the downstream signaling cascade that is typically initiated by endogenous agonists such as norepinephrine.
Caption: Antagonism of the α2-adrenoceptor by A-80426 prevents the inhibition of adenylyl cyclase.
Serotonin Transporter (SERT) Inhibition
In addition to its effects on adrenergic receptors, A-80426 inhibits the reuptake of serotonin from the synaptic cleft through the blockade of the serotonin transporter (SERT). This action results in an elevated concentration and extended availability of serotonin within the synapse.
Caption: A-80426 blocks the reuptake of serotonin by inhibiting the serotonin transporter (SERT).
Experimental Protocols
The following sections outline generalized protocols for key experiments employed in the characterization of compounds such as A-80426. These are founded on standard pharmacological assays. For the precise conditions utilized for A-80426, consultation of the original research publications is recommended.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
Objective: To ascertain the binding affinity (Kᵢ) of A-80426 for the α2-adrenergic receptor.
Materials:
-
Rat cerebral cortex membranes (or an alternative tissue/cell line expressing α2-adrenoceptors)
-
[³H]-Rauwolscine (or another appropriate α2-antagonist radioligand)
-
A-80426 mesylate
-
A non-specific binding control (e.g., yohimbine at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: The rat cerebral cortex is homogenized in ice-cold buffer and subjected to centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in fresh buffer to achieve a designated protein concentration (e.g., 1 mg/mL).
-
Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding, non-specific binding, and a range of concentrations of A-80426.
-
Incubation: The membrane preparation, [³H]-Rauwolscine at a concentration approximating its Kₔ, and either buffer (for total binding), the non-specific control, or a specific concentration of A-80426 are added to each well.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters with the aid of a cell harvester. The filters are then washed with ice-cold buffer to eliminate any unbound radioligand.
-
Counting: The filters are placed into scintillation vials, scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the A-80426 concentration to derive the IC₅₀ value. The IC₅₀ is subsequently converted to a Kᵢ value through the application of the Cheng-Prusoff equation.
Synaptosomal Serotonin Uptake Assay
Objective: To establish the inhibitory potency (IC₅₀) of A-80426 on the serotonin transporter.
Materials:
-
Rat brain synaptosomes
-
[³H]-Serotonin (5-HT)
-
A-80426 mesylate
-
A non-specific uptake control (e.g., fluoxetine at a high concentration)
-
Krebs-Ringer buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Synaptosomes are isolated from rat brain tissue using differential centrifugation. The final synaptosomal pellet is resuspended in Krebs-Ringer buffer.
-
Assay Setup: In a 96-well plate, the synaptosomal suspension is pre-incubated with various concentrations of A-80426 or a vehicle control at 37°C for a brief duration (e.g., 10 minutes).
-
Uptake Initiation: The uptake reaction is commenced by the addition of [³H]-5-HT to each well.
-
Incubation: The plate is incubated at 37°C for a short, defined period (e.g., 5 minutes) to measure the initial rate of uptake.
-
Uptake Termination: The uptake process is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known SERT inhibitor) from the total uptake. The percentage of inhibition of specific uptake is then plotted against the logarithm of the A-80426 concentration to calculate the IC₅₀ value.
In Vivo Microdialysis for Neurotransmitter Levels
Objective: To assess the effect of A-80426 on the extracellular concentrations of norepinephrine and serotonin in the brain of a living animal.
Materials:
-
A-80426 mesylate
-
Anesthetized or freely moving rats with stereotaxically implanted microdialysis probes in a targeted brain region (e.g., prefrontal cortex, hippocampus)
-
A microdialysis pump and a fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
An HPLC system equipped with electrochemical detection for the analysis of monoamines
Procedure:
-
Probe Implantation: A microdialysis guide cannula is surgically implanted into the target brain region of the rat. On the day of the experiment, the microdialysis probe is inserted.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 1-2 hours).
-
Drug Administration: A-80426 mesylate is administered via the chosen route (e.g., intraperitoneal, oral).
-
Post-Drug Collection: The collection of dialysate samples is continued for several hours following the administration of the drug.
-
Sample Analysis: The concentrations of norepinephrine and serotonin in the dialysate samples are analyzed using HPLC-ED.
-
Data Analysis: The neurotransmitter levels following drug administration are expressed as a percentage of the baseline levels and are plotted over time to visualize the effect of A-80426.
Conclusion
A-80426 mesylate stands as a significant research tool for elucidating the distinct roles of the α2-adrenergic and serotonergic systems. Its dual functionality facilitates the investigation of the synergistic or antagonistic effects that arise from the simultaneous modulation of these two pivotal neurotransmitter systems. The data and protocols detailed in this guide provide a solid foundation for researchers to effectively employ A-80426 in their explorations of adrenergic signaling and its interplay with serotonin transport. Such research will ultimately foster a more profound understanding of the neurobiology of mood disorders and pave the way for the development of innovative therapeutic strategies.
References
Unveiling A-80426 Mesylate: A Dual-Action Antidepressant Candidate
An In-depth Technical Guide on the Initial Studies and Characterization of a Novel α2-Adrenoceptor Antagonist and Serotonin Reuptake Inhibitor
For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the initial studies and characterization of A-80426 mesylate, a compound identified as a potent α2-adrenoceptor antagonist and a selective serotonin (5-HT) uptake inhibitor. This dual mechanism of action positions A-80426 mesylate as a potential candidate for the treatment of depression, offering a multi-faceted approach to modulating key neurotransmitter systems implicated in the disorder.
Core Pharmacological Profile
Initial characterization of A-80426 mesylate has revealed its high affinity for two primary molecular targets: the α2-adrenergic receptor and the serotonin transporter (SERT). This dual activity is a key feature of its pharmacological profile, suggesting a potential for enhanced antidepressant efficacy compared to single-mechanism agents.
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of A-80426 mesylate for its targets. The equilibrium dissociation constants (Ki) demonstrate the compound's high potency.
| Target | Ki (nM) | Reference |
| α2-Adrenoceptor | 2.01 | [] |
| 5-HT Uptake Site | 3.77 | [] |
Functional Activity
Functional assays have confirmed the antagonistic activity of A-80426 mesylate at α2-adrenoceptors and its inhibitory effect on serotonin reuptake. In vitro studies demonstrated its ability to inhibit synaptosomal serotonin uptake with an IC50 value of 13 nM.[2] In vivo models have also provided evidence for its potential antidepressant-like effects.[2][3]
Mechanism of Action: A Dual Approach
The therapeutic potential of A-80426 mesylate lies in its ability to simultaneously modulate two critical pathways in the neurobiology of depression.
By antagonizing presynaptic α2-adrenoceptors, A-80426 mesylate is proposed to increase the release of norepinephrine. Concurrently, by inhibiting the serotonin transporter, it increases the concentration of serotonin in the synaptic cleft. This synergistic action on two major monoamine neurotransmitter systems is a promising strategy for managing depressive disorders.
Experimental Methodologies
The characterization of A-80426 mesylate involved a series of in vitro and in vivo experiments to elucidate its pharmacological profile.
Radioligand Binding Assays
Detailed protocols for the radioligand binding assays, as would have been described in the foundational studies by Meyer et al. and Giardina et al., are crucial for understanding the affinity of A-80426 mesylate for its targets.
Protocol for α2-Adrenoceptor Binding:
-
Tissue Preparation: Membranes from tissues expressing α2-adrenoceptors (e.g., rat cerebral cortex) are prepared.
-
Radioligand: A specific α2-adrenoceptor radioligand (e.g., [3H]rauwolscine) is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of A-80426 mesylate.
-
Separation and Quantification: Bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is quantified.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Protocol for 5-HT Uptake Site Binding:
-
Tissue Preparation: Synaptosomes from brain regions rich in serotonin transporters (e.g., rat hypothalamus) are prepared.
-
Radioligand: [3H]paroxetine, a selective ligand for the 5-HT transporter, is used.[2]
-
Incubation, Separation, and Quantification: The protocol follows a similar procedure to the α2-adrenoceptor binding assay.
-
Data Analysis: The Ki value is determined from competitive binding curves.
In Vitro Functional Assays: Synaptosomal 5-HT Uptake
The functional inhibition of the serotonin transporter is a critical measure of the compound's activity.
Protocol for Synaptosomal 5-HT Uptake:
-
Synaptosome Preparation: Crude synaptosomal fractions are prepared from relevant brain tissue.
-
Preincubation: Synaptosomes are preincubated with different concentrations of A-80426 mesylate.
-
Uptake Initiation: The uptake reaction is initiated by the addition of radiolabeled serotonin ([3H]5-HT).
-
Termination: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [3H]5-HT taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The concentration of A-80426 mesylate that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.
Physicochemical Properties
A summary of the key physicochemical properties of A-80426 mesylate is provided below.
| Property | Value |
| Molecular Weight | 445.57 |
| Formula | C23H27NO2.CH3SO3H |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Desiccate at +4°C |
| CAS Number | 152148-64-6 |
Conclusion and Future Directions
The initial studies on A-80426 mesylate characterize it as a potent and selective dual-acting compound with high affinity for α2-adrenoceptors and the serotonin transporter. This unique pharmacological profile suggests its potential as a novel antidepressant. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential advantages over existing antidepressant medications. The detailed methodologies provided in this guide serve as a foundation for researchers seeking to build upon these initial findings and further explore the potential of A-80426 mesylate in the treatment of depression and related disorders.
References
In-Depth Technical Guide: Binding Affinity of A-80426 Mesylate to Adrenergic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of A-80426 mesylate for adrenergic receptor subtypes. The information is compiled from publicly available research and is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology and drug development.
Executive Summary
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist.[1] It also demonstrates significant activity as a serotonin (5HT) uptake inhibitor.[1] This dual activity suggests its potential for investigation in therapeutic areas where both adrenergic and serotonergic systems are implicated. This document summarizes the available quantitative data on its binding affinity, details the likely experimental protocols used for these determinations, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of A-80426 mesylate has been characterized at α2-adrenergic receptors and serotonin uptake sites. The following table summarizes the key quantitative metrics from in vitro studies.
| Target | Radioligand | Assay Type | Parameter | Value | Species | Reference |
| α2-Adrenoceptors | [3H]-rauwolscine | Binding Inhibition | Ki | 2.0 nM | - | [1] |
| Serotonin (5HT) Uptake Sites | [3H]-paroxetine | Binding Inhibition | Ki | 3.8 nM | - | [1] |
| Serotonin (5HT) Uptake | - | Synaptosomal Uptake | IC50 | 13 nM | - | [1] |
| α2-Adrenoceptors (Functional) | - | Electrically Stimulated Vas Deferens | pEC30 | 7.4 - 7.5 | Rat | [1] |
| α2-Adrenoceptors (Functional) | - | Electrically Stimulated Atria | pEC30 | 7.4 - 7.5 | Rat | [1] |
Table 1: Summary of in vitro binding affinity and functional activity of A-80426 mesylate.
Experimental Protocols
The following sections detail the likely methodologies employed in the characterization of A-80426 mesylate, based on standard practices for the cited assays.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of A-80426 mesylate for α2-adrenergic receptors and serotonin uptake sites.
Materials:
-
Test Compound: A-80426 mesylate
-
Radioligands: [3H]-rauwolscine (for α2-adrenoceptors), [3H]-paroxetine (for 5HT uptake sites)
-
Membrane Preparations: Tissue homogenates or cell lines expressing the target receptors/transporters.
-
Assay Buffer: Appropriate buffer system (e.g., Tris-HCl) with necessary ions and protease inhibitors.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells expressing the target receptors are homogenized and centrifuged to isolate the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (A-80426 mesylate).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosomal Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes.
Objective: To determine the IC50 value of A-80426 mesylate for the inhibition of serotonin uptake.
Materials:
-
Test Compound: A-80426 mesylate
-
Radiolabeled Neurotransmitter: [3H]-Serotonin (5-HT)
-
Synaptosome Preparation: Isolated nerve terminals from specific brain regions (e.g., cortex, hippocampus).
-
Assay Buffer: Krebs-Ringer bicarbonate buffer or similar physiological buffer.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosomal fraction.
-
Assay Setup: Synaptosomes are pre-incubated with varying concentrations of A-80426 mesylate.
-
Uptake Initiation: Radiolabeled serotonin is added to initiate the uptake process. The incubation is carried out for a short period at 37°C.
-
Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Quantification and Data Analysis: The radioactivity accumulated within the synaptosomes is measured by scintillation counting. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for Radioligand Binding and Synaptosomal Uptake Assays.
Signaling Pathway
Caption: Antagonism of the α2-Adrenergic Receptor Signaling Pathway by A-80426 Mesylate.
References
An In-depth Technical Guide on the Role of A-80426 Mesylate in Modulating the Sympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is a pharmacological tool investigated for its interaction with the sympathetic nervous system. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its role as an alpha-2 (α₂) adrenergic receptor antagonist. This document details its binding affinity and functional potency at α₂-adrenoceptor subtypes, its effects on sympathetic neurotransmission, and its physiological consequences. Detailed experimental protocols for key assays are provided to facilitate further research and development in this area.
Introduction to A-80426 Mesylate and the Sympathetic Nervous system
The sympathetic nervous system (SNS) is a critical component of the autonomic nervous system, orchestrating the "fight-or-flight" response. It regulates vital functions such as heart rate, blood pressure, and metabolism primarily through the release of the neurotransmitter norepinephrine. Norepinephrine exerts its effects by binding to adrenergic receptors, which are classified into α and β subtypes. The α₂-adrenergic receptors, further divided into α₂ₐ, α₂₈, and α₂c subtypes, are key regulators of sympathetic outflow.[1] Located presynaptically on sympathetic nerve terminals, these receptors function as autoreceptors, inhibiting further norepinephrine release upon activation, thus providing a negative feedback mechanism.
A-80426 mesylate has been characterized as an antagonist of α₂-adrenergic receptors.[1] While initially investigated for potential subtype selectivity, evidence suggests it acts as a non-selective α₂-adrenoceptor antagonist. Understanding the interaction of compounds like A-80426 mesylate with these receptors is crucial for developing therapeutics targeting conditions influenced by sympathetic nervous system dysregulation, including hypertension, depression, and cognitive disorders.
Mechanism of Action: Antagonism of α₂-Adrenergic Receptors
A-80426 mesylate functions by competitively binding to α₂-adrenergic receptors, thereby blocking the binding of the endogenous agonist norepinephrine. This antagonism disrupts the negative feedback loop that normally limits norepinephrine release from presynaptic nerve terminals. The resulting increase in synaptic norepinephrine concentration leads to enhanced activation of postsynaptic adrenergic receptors, amplifying the downstream physiological effects of sympathetic nerve activation.
Signaling Pathways
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ. Activation of the α₂-adrenoceptor by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, A-80426 mesylate prevents the agonist-induced inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels, depending on the basal activity of the enzyme.
Caption: A-80426 mesylate blocks the α₂-adrenoceptor, preventing Gᵢ-mediated inhibition of adenylyl cyclase.
Quantitative Data
Precise quantitative data on the binding affinity and functional potency of A-80426 mesylate are essential for understanding its pharmacological profile. The following tables summarize the available data from in vitro studies.
Table 1: Adrenergic Receptor Binding Affinity of A-80426 Mesylate
| Receptor Subtype | Kᵢ (nM) | Test System | Radioligand | Reference |
| α₂ₐ | Data not available | |||
| α₂₈ | Data not available | |||
| α₂c | Data not available | |||
| α₁ | Data not available |
Table 2: Functional Antagonist Potency of A-80426 Mesylate
| Assay | Receptor Subtype | IC₅₀ (nM) / pA₂ | Test System | Reference |
| cAMP Inhibition | α₂ (non-selective) | Data not available | ||
| Schild Analysis | α₂ (non-selective) | Data not available |
In Vivo Effects on the Sympathetic Nervous System
The antagonist action of A-80426 mesylate at presynaptic α₂-autoreceptors is expected to increase the synaptic concentration of norepinephrine, leading to a range of physiological effects consistent with enhanced sympathetic tone.
Norepinephrine Release
In vivo microdialysis is a key technique for measuring neurotransmitter levels in specific brain regions of freely moving animals. Administration of an α₂-antagonist like A-80426 mesylate is predicted to increase the extracellular concentration of norepinephrine in areas with dense noradrenergic innervation, such as the hippocampus and prefrontal cortex.
Table 3: Predicted Effects of A-80426 Mesylate on Norepinephrine Overflow
| Brain Region | Predicted Effect | Method | Reference |
| Hippocampus | Increased NE Overflow | In Vivo Microdialysis | Theoretical |
| Prefrontal Cortex | Increased NE Overflow | In Vivo Microdialysis | Theoretical |
Cardiovascular Effects
By increasing sympathetic outflow, A-80426 mesylate is anticipated to produce cardiovascular effects such as an increase in heart rate and blood pressure. These effects would be a direct consequence of elevated norepinephrine levels acting on postsynaptic α₁ and β₁ adrenergic receptors in the vasculature and heart, respectively.
Table 4: Predicted Cardiovascular Effects of A-80426 Mesylate in Animal Models
| Parameter | Predicted Effect | Animal Model | Reference |
| Heart Rate | Increase | Rat | Theoretical |
| Blood Pressure | Increase | Rat | Theoretical |
Locomotor Activity
The central noradrenergic system plays a role in arousal and locomotor activity. The effect of A-80426 mesylate on locomotor activity is complex and may be dose-dependent. Increased noradrenergic transmission can lead to either increased or decreased locomotor activity depending on the specific neural circuits involved.
Table 5: Potential Effects of A-80426 Mesylate on Locomotor Activity
| Dose Range | Predicted Effect | Animal Model | Reference |
| Low to Moderate | Increased Activity | Mouse/Rat | Theoretical |
| High | Variable/Decreased Activity | Mouse/Rat | Theoretical |
Cognitive Function
The noradrenergic system is implicated in various cognitive processes, including attention, learning, and memory. By modulating norepinephrine levels, α₂-antagonists have the potential to influence cognitive function. The specific effects of A-80426 mesylate on cognition would require dedicated preclinical studies using appropriate behavioral paradigms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of α₂-adrenoceptor antagonists like A-80426 mesylate.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of A-80426 mesylate for α₂-adrenergic receptor subtypes.
References
Methodological & Application
Application Notes and Protocols for A-80426 Mesylate in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-80426 mesylate is identified as a potent and selective α2-adrenoceptor antagonist. This class of compounds holds significant therapeutic potential, particularly in the modulation of neurological pathways, including the management of neuropathic pain. These application notes provide a detailed framework for conducting in vivo rodent studies to evaluate the efficacy of A-80426 mesylate. The protocols outlined below are based on established methodologies for studying α2-adrenoceptor antagonists in rodent models of neuropathic pain and serve as a comprehensive guide for researchers. It is important to note that specific dosages and vehicle formulations for A-80426 mesylate may require optimization based on preliminary dose-finding and solubility studies.
Introduction
The noradrenergic system is a critical regulator of pain perception, with α2-adrenoceptors playing a pivotal role in mediating analgesia. Antagonists of these receptors, such as A-80426 mesylate, are valuable tools for elucidating the underlying mechanisms of noradrenergic modulation in pathological pain states. In vivo rodent models, particularly those of neuropathic pain like the spinal nerve ligation (SNL) model, are essential for characterizing the pharmacological effects of novel α2-adrenoceptor antagonists. This document details the necessary protocols for preparing and administering A-80426 mesylate, conducting the SNL surgical model, and assessing pain-related behaviors in rodents.
Data Presentation
Table 1: Suggested Dose Ranges for α2-Adrenoceptor Antagonists in Rodent Neuropathic Pain Models
| Compound | Species | Administration Route | Dose Range | Reference |
| Yohimbine | Rat | Intrathecal | 30 µg | [1] |
| Yohimbine | Rat | Subcutaneous | 1 mg/kg | [2] |
| Atipamezole | Rat | Spinal | - | [1] |
| Idazoxan | Rat | Intrathecal | - | [3] |
Note: The doses provided are for established α2-adrenoceptor antagonists and should be used as a starting point for determining the optimal dose for A-80426 mesylate.
Table 2: Common Vehicle Solutions for In Vivo Rodent Studies
| Vehicle Composition | Notes | Potential for Toxicity | Reference |
| Sterile Saline (0.9% NaCl) | Commonly used for water-soluble compounds. | Low | [4][5] |
| Saline with Dimethyl Sulfoxide (DMSO) | DMSO is used to dissolve hydrophobic compounds. Typically used in low concentrations (e.g., 1-10%). | Can have neurotoxic effects at higher concentrations. | [5][6][7] |
| Saline with Tween 20/80 | A non-ionic surfactant used to increase solubility. | Generally considered safe at low concentrations. | [5] |
Experimental Protocols
Protocol 1: Preparation of A-80426 Mesylate for In Vivo Administration
-
Determine the appropriate vehicle: Based on the solubility of A-80426 mesylate, select a suitable vehicle. For initial studies, sterile saline is preferred if the compound is soluble. If not, a solution of saline with a low concentration of DMSO (e.g., 5-10%) can be tested.[5][6][7]
-
Weigh the compound: Accurately weigh the required amount of A-80426 mesylate powder using a calibrated analytical balance.
-
Dissolution:
-
If using saline, add the vehicle to the powder and vortex until fully dissolved. Gentle warming may be applied if necessary, but stability at that temperature should be confirmed.
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO, and then dilute to the final volume with sterile saline. Ensure the final concentration of DMSO is as low as possible.[6][7]
-
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for injection.
-
Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a cool temperature.
Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats
This surgical procedure induces a robust and long-lasting neuropathic pain state.[8][9][10][11][12]
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the surgical area over the lower lumbar spine.
-
-
Surgical Procedure:
-
Make a midline incision at the L4-S2 level to expose the paraspinal muscles.[12]
-
Carefully dissect the muscles to reveal the L5 and L6 spinal nerves.
-
Tightly ligate the L5 spinal nerve with a silk suture.[10][12] The L4 nerve should be left untouched.
-
Ensure hemostasis and close the muscle and skin layers with sutures.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study's primary endpoints.
-
Monitor the animal for signs of distress, infection, or motor deficits.
-
Allow a recovery period of at least 7 days before behavioral testing to allow the neuropathic pain state to fully develop.[9]
-
-
Sham Control: A sham surgery group should be included where the spinal nerves are exposed but not ligated.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a hallmark of neuropathic pain, is the perception of pain from a non-painful stimulus.
-
Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the ligated side.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method. This threshold is the force at which the animal has a 50% probability of withdrawing its paw.
-
Data Collection: Test the animals at baseline before surgery and at multiple time points after surgery and drug administration.
Mandatory Visualizations
Caption: Signaling pathway of α2-adrenoceptor and the antagonistic action of A-80426 mesylate.
References
- 1. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanical antihyperalgesic effect of intrathecally administered MPV-2426, a novel alpha2 -adrenoceptor agonist, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spinal α2-adrenoceptor mediated analgesia in neuropathic pain reflects brain derived nerve growth factor and changes in spinal cholinergic neuronal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of intratympanic dimethyl sulphoxide (DMSO) in an in vivo model of cisplatin-related ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological evaluation of the selective spinal nerve ligation model of neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Spinal Nerve Ligation Model for Neuropathic Pain | Aragen [aragen.com]
- 12. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-80426 Mesylate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of A-80426 mesylate in cell culture experiments. A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor, making it a valuable tool for research in neuroscience and pharmacology.
Compound Information
| Property | Value |
| Compound Name | A-80426 mesylate |
| CAS Number | 152148-63-5 |
| Mechanism of Action | α2-adrenoceptor antagonist, Serotonin (5-HT) uptake inhibitor[1] |
| Molecular Formula | C₂₃H₂₇NO₂ • CH₃SO₃H |
| Molecular Weight | 445.57 g/mol |
Solubility Data
| Solvent | Expected Solubility | Notes |
| DMSO | Soluble | Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds for cell culture. Many serotonin reuptake inhibitors can be dissolved in 100% DMSO to create a stock solution, for example at a concentration of 10 mM.[2] |
| Ethanol | Potentially Soluble | Ethanol can be an alternative solvent, but its suitability should be confirmed. |
| Water | Sparingly Soluble | Mesylate salts can have some aqueous solubility, but it is often limited. |
| Cell Culture Media | Insoluble | Direct dissolution in aqueous media is not recommended. A concentrated stock solution in an organic solvent should be prepared first. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of A-80426 mesylate in DMSO.
Materials:
-
A-80426 mesylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of A-80426 mesylate needed using its molecular weight (445.57 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 445.57 g/mol * (1000 mg / 1 g) = 4.4557 mg
-
-
Weigh the compound: Carefully weigh out approximately 4.46 mg of A-80426 mesylate powder using an analytical balance in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the A-80426 mesylate.
-
Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for long-term storage or sensitive applications, filter it through a 0.22 µm syringe filter compatible with DMSO into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Dilution of Stock Solution for Cell Culture Experiments
This protocol describes how to dilute the 10 mM stock solution to the desired final concentration in your cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the treated wells) in your experiments.
Procedure:
-
Determine the final concentration: Decide on the final concentration of A-80426 mesylate you want to test in your cell culture experiment (e.g., 1 µM, 10 µM).
-
Calculate the dilution factor: Calculate the dilution required from your 10 mM stock solution. For example, to make a 10 µM final concentration from a 10 mM stock, the dilution factor is 1:1000.
-
Prepare the working solution:
-
Serial Dilution (Recommended): For high dilution factors, it is best to perform a serial dilution. For a 1:1000 dilution, you could first dilute the 10 mM stock 1:10 in sterile PBS or cell culture medium to make a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 into your final volume of cell culture medium.
-
Direct Dilution: For lower dilution factors, you can add the stock solution directly to the cell culture medium. For a 1:1000 dilution, you would add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium.
-
-
Mix thoroughly: Gently mix the medium containing the diluted compound before adding it to your cells.
-
Add to cells: Replace the existing medium in your cell culture plates with the medium containing the desired final concentration of A-80426 mesylate.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using A-80426 mesylate in cell culture.
Signaling Pathway of α2-Adrenoceptor Antagonism
A-80426 mesylate acts as an antagonist at α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by their endogenous ligands (norepinephrine and epinephrine), inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, A-80426 mesylate prevents the inhibition of adenylyl cyclase, thereby maintaining or increasing cAMP levels.
Caption: Antagonistic action of A-80426 mesylate on the α2-adrenoceptor signaling pathway.
References
Application Notes and Protocols for Studying Receptor Internalization Using A-80426 Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor internalization is a fundamental cellular process that modulates signal transduction by removing receptors from the cell surface, thereby controlling the duration and intensity of signaling in response to ligands. This process is critical in various physiological and pathological conditions, making it a key area of research in drug development. While specific data on A-80426 mesylate in receptor internalization studies is not widely available in the public domain, this document provides a comprehensive guide to studying receptor internalization using the P2X7 receptor as a model system. The protocols and principles outlined herein can be adapted for investigating the effects of novel compounds like A-80426 mesylate on the internalization of their target receptors.
The P2X7 receptor, an ATP-gated ion channel, is an excellent model for studying receptor dynamics due to its involvement in various cellular processes, including inflammation and immune responses, and its known propensity to undergo internalization upon activation.[1] Antagonists of the P2X7 receptor are valuable tools for dissecting its function and the downstream consequences of its activation, including receptor trafficking.
Data Presentation: P2X7 Receptor Antagonists
While quantitative data for A-80426 mesylate is not available, the following table summarizes the effects of well-characterized P2X7 receptor antagonists, providing a reference for the types of data that can be generated when studying a novel antagonist.
| Antagonist | Target | Cell Type | Assay | Effect | IC₅₀/Concentration | Reference |
| A438079 | P2X7 Receptor | Neuro2a cells | Panx1 Internalization | Reduced ATP-evoked clustering and internalization of Panx1 | Not specified | [2] |
| AZ10606120 | P2X7 Receptor | U251 glioma cells | Tumor Growth Inhibition | Significantly inhibited tumor growth | 5 µM and 25 µM | [3] |
| Brilliant Blue G (BBG) | P2X7 Receptor | SOD1-G93A mice model of ALS | Neuroinflammation | Reduces neuroinflammation | Not specified | [4] |
| JNJ-47965567 | P2X7 Receptor | ALS mice | Disease Progression | Delayed disease onset and reduced body weight loss | Not specified | [4] |
| AXX71 | P2X7 Receptor | SOD1-G93A mice | Proinflammatory Markers | Reduced microglia-related proinflammatory markers | 30 mg/kg | [4] |
Signaling and Experimental Workflow Diagrams
To visualize the processes involved in studying receptor internalization, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following are detailed protocols for studying receptor internalization, which can be adapted for use with A-80426 mesylate.
Protocol 1: Immunofluorescence Staining and Confocal Microscopy
This method allows for the direct visualization of receptor localization and internalization.[5][6]
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transfected with P2X7R)
-
Glass coverslips
-
Cell culture medium
-
A-80426 mesylate
-
Receptor agonist (e.g., ATP)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against the receptor
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 12-well plate and culture until they reach 60-70% confluency.[7]
-
Drug Treatment:
-
Pre-incubate the cells with the desired concentrations of A-80426 mesylate or vehicle control for a specified time (e.g., 30 minutes).
-
Add the receptor agonist (e.g., 10 µM ATP) to stimulate internalization and incubate for various time points (e.g., 0, 10, 30, 60 minutes).[5]
-
-
Fixation:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[5]
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes at room temperature.[6]
-
-
Antibody Staining:
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal microscope.
-
Acquire images and quantify the internalized receptors by measuring the intracellular fluorescence intensity.
-
Protocol 2: Flow Cytometry Analysis
Flow cytometry provides a quantitative measure of receptor internalization across a large cell population.[8][9][10][11][12]
Materials:
-
Cells expressing the receptor of interest
-
Cell culture medium
-
A-80426 mesylate
-
Receptor agonist (e.g., ATP)
-
PBS
-
Fluorescently labeled primary antibody against an extracellular epitope of the receptor
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to a high density in appropriate culture flasks or plates.
-
Drug Treatment:
-
Harvest the cells and resuspend them in culture medium.
-
Aliquot cells into FACS tubes.
-
Pre-incubate the cells with A-80426 mesylate or vehicle control.
-
Stimulate with the receptor agonist for desired time points at 37°C to induce internalization.
-
-
Antibody Labeling of Surface Receptors:
-
Place the tubes on ice to stop internalization.
-
Add the fluorescently labeled primary antibody to each tube to label the remaining surface receptors.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
The decrease in mean fluorescence intensity (MFI) compared to the untreated control is proportional to the extent of receptor internalization.
-
The study of receptor internalization is crucial for understanding cellular signaling and for the development of novel therapeutics. While direct experimental data for A-80426 mesylate in this context is limited, the provided protocols and conceptual framework using the P2X7 receptor as a model system offer a robust starting point for researchers. By employing techniques such as confocal microscopy and flow cytometry, scientists can effectively investigate the modulatory effects of A-80426 mesylate and other compounds on the internalization of their respective target receptors, thereby elucidating their mechanism of action and therapeutic potential.
References
- 1. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel P2X7 Antagonist Ameliorates the Early Phase of ALS Disease and Decreases Inflammation and Autophagy in SOD1-G93A Mouse Model | MDPI [mdpi.com]
- 5. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 6. Internalization assay [bio-protocol.org]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Flow cytometry analysis of receptor internalization/shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Procedures to characterize and study P2Z/P2X7 purinoceptor: flow cytometry as a promising practical, reliable tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of A-804598 Mesylate in Autoradiography for P2X7 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-804598 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular ATP.[1][2][3][4] The P2X7R is implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases, making it a significant target for drug discovery.[5] The mesylate salt form of A-804598 enhances its solubility and stability for research applications. Autoradiography using a radiolabeled form of A-804598, such as [³H]A-804598, provides a powerful technique to visualize and quantify the distribution and density of P2X7 receptors in tissues, offering valuable insights into their role in disease and the mechanism of action of novel therapeutics.[6]
Quantitative Data
The binding affinity of A-804598 for P2X7 receptors has been characterized across different species, demonstrating its high potency and suitability for autoradiographic studies.
| Compound | Species | Assay Type | Value | Reference |
| A-804598 | Human | IC₅₀ | 11 nM | [1][3][4][7] |
| A-804598 | Mouse | IC₅₀ | 9 nM | [1][3][4][7] |
| A-804598 | Rat | IC₅₀ | 10 nM | [1][3][4][7] |
| A-804598 | Rat | Kᵢ (app) | 2.4 nM | [1] |
Table 1: In Vitro Binding Affinity of A-804598 for P2X7 Receptors. This table summarizes the half-maximal inhibitory concentration (IC₅₀) and apparent inhibitor constant (Kᵢ) values of A-804598 for P2X7 receptors from different species.
Signaling Pathway
Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the key pathways involved.
Figure 1: P2X7 Receptor Signaling Pathway. Activation of the P2X7 receptor by extracellular ATP leads to ion flux and downstream activation of multiple signaling cascades, culminating in various cellular responses.
Experimental Protocols
The following protocols are generalized for the use of a radiolabeled P2X7 receptor antagonist, such as [³H]A-804598, in autoradiography. Specific parameters may require optimization based on the tissue type and experimental goals.
Protocol 1: In Vitro Receptor Autoradiography
This protocol is designed to determine the density and distribution of P2X7 receptors in tissue sections.
1. Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Rapidly dissect the tissue of interest (e.g., brain, spinal cord) and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store tissues at -80°C until sectioning.
-
Using a cryostat, cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store slides at -80°C until the day of the assay.
2. Binding Assay:
-
On the day of the experiment, allow the slides to equilibrate to room temperature for at least 30 minutes.
-
Pre-incubate the slides in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Total Binding: Incubate a set of slides with the radioligand (e.g., 1-10 nM [³H]A-804598) in assay buffer for 60-120 minutes at room temperature.
-
Non-specific Binding: Incubate an adjacent set of slides with the radioligand in the presence of a high concentration of a non-labeled P2X7R antagonist (e.g., 10 µM unlabeled A-804598 or another selective antagonist) to block all specific binding sites.
-
Washing: Following incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) multiple times (e.g., 3 x 5 minutes) to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the slides under a stream of cool, dry air.
3. Imaging and Data Analysis:
-
Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for the quantification of radioactivity.
-
Expose for a period determined by the specific activity of the radioligand and the density of the receptors (typically several days to weeks for tritium).
-
Develop the film or scan the imaging plate using a phosphor imager.
-
Quantify the optical density of the autoradiograms using a computerized image analysis system.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
Protocol 2: Competitive Binding Autoradiography
This protocol is used to determine the affinity (Kᵢ) of a non-labeled compound for the P2X7 receptor.
1. Tissue Preparation:
-
Follow the same tissue preparation steps as in Protocol 1.
2. Competition Assay:
-
Pre-incubate all slides in assay buffer as described in Protocol 1.
-
Incubate the slides with a fixed concentration of the radioligand (e.g., at its Kₑ value) and varying concentrations of the unlabeled competitor compound (e.g., A-804598 mesylate). A range of concentrations spanning at least 5-6 orders of magnitude around the expected IC₅₀ should be used.
-
Include control slides for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard antagonist).
-
Follow the same incubation, washing, and drying procedures as in Protocol 1.
3. Imaging and Data Analysis:
-
Follow the same imaging and data analysis steps as in Protocol 1.
-
Generate a competition curve by plotting the specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro autoradiography experiment.
Figure 2: In Vitro Autoradiography Workflow. This diagram illustrates the key steps involved in performing an in vitro receptor autoradiography experiment, from tissue preparation to data analysis.
Conclusion
A-804598 mesylate is a valuable tool for studying the P2X7 receptor. The use of its radiolabeled counterpart in autoradiography allows for the detailed anatomical localization and quantification of P2X7 receptors in various tissues. The provided protocols and data serve as a comprehensive guide for researchers interested in employing this technique to investigate the role of the P2X7 receptor in health and disease and to characterize the binding of novel therapeutic agents.
References
- 1. A 804598 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]A-804598 ([3H]2-cyano-1-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine) is a novel, potent, and selective antagonist radioligand for P2X7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
Application Notes and Protocols for In Vivo Administration of A-80426 Mesylate in Animal Models
Disclaimer: Publicly available information on the specific compound "A-80426 mesylate" is limited. The following application notes and protocols are provided as a comprehensive template based on standard practices for the in vivo administration of research compounds. Researchers should adapt these guidelines based on the specific physicochemical properties, mechanism of action, and toxicology of A-80426 mesylate.
Introduction
These application notes provide detailed protocols for the administration of A-80426 mesylate to various animal models for preclinical research. The document is intended for researchers, scientists, and drug development professionals to ensure consistent and reproducible study outcomes. The protocols cover different routes of administration, dose preparation, and data collection methodologies.
Compound Information
| Parameter | Details |
| Compound Name | A-80426 Mesylate |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Solubility | To be determined by the researcher. Common vehicles include saline, PBS, DMSO, and cyclodextrins. |
| Storage Conditions | To be determined based on compound stability. Typically -20°C or -80°C for long-term storage. |
Administration Routes and Dosage Summary
The choice of administration route depends on the experimental objective, the target organ, and the pharmacokinetic profile of the compound.[1][2][3] The following table summarizes common administration routes for small molecules in preclinical animal models.
| Animal Model | Route of Administration | Recommended Volume | Needle Gauge | Potential Applications |
| Mouse (25-30g) | Intravenous (IV) - Tail Vein | < 200 µL | 27-30G | Rapid systemic exposure, bioavailability studies. |
| Intraperitoneal (IP) | < 2 mL | 25-27G | Systemic delivery, bypassing first-pass metabolism. | |
| Subcutaneous (SC) | < 1 mL | 25-27G | Slower, sustained release. | |
| Oral Gavage (PO) | < 300 µL | 20-22G (ball-tipped) | Investigating oral bioavailability and GI effects. | |
| Rat (200-250g) | Intravenous (IV) - Tail Vein | < 500 µL | 23-25G | Rapid systemic exposure, pharmacokinetic studies.[4] |
| Intraperitoneal (IP) | < 5 mL | 21-23G | Systemic delivery. | |
| Subcutaneous (SC) | < 2 mL | 23-25G | Sustained systemic exposure. | |
| Oral Gavage (PO) | < 1 mL | 18-20G (ball-tipped) | Oral drug development. |
Experimental Protocols
Preparation of Dosing Solution
Objective: To prepare a sterile and homogenous dosing solution of A-80426 mesylate.
Materials:
-
A-80426 mesylate powder
-
Sterile vehicle (e.g., 0.9% saline, PBS, 5% DMSO in saline)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of A-80426 mesylate powder in a sterile vial.
-
Add a small amount of the vehicle to the powder to create a slurry.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If the compound has low solubility, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the final dosing solution at the appropriate temperature and protect it from light if the compound is light-sensitive.
Intravenous (IV) Administration in Mice
Objective: To administer A-80426 mesylate directly into the systemic circulation for rapid effect and pharmacokinetic analysis.
Materials:
-
Mouse restrainer
-
Heat lamp or warm water
-
70% ethanol
-
Dosing solution of A-80426 mesylate
-
Insulin syringes (27-30G needle)
Protocol:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Swab the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the vein and insert it at a shallow angle.
-
Slowly inject the dosing solution (typically < 200 µL). The absence of a subcutaneous bleb indicates successful injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Intraperitoneal (IP) Administration in Rats
Objective: To deliver A-80426 mesylate into the peritoneal cavity for systemic absorption.
Materials:
-
Rat restrainer (optional, depending on handler's skill)
-
Dosing solution of A-80426 mesylate
-
1 mL or 3 mL syringes with a 25-27G needle
Protocol:
-
Securely hold the rat by scruffing the neck and back, ensuring the head is immobilized.
-
Tilt the rat's head downwards to move the abdominal organs away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the bladder and cecum.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate gently to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Inject the dosing solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Oral Gavage (PO) in Mice
Objective: To administer a precise dose of A-80426 mesylate directly into the stomach.
Materials:
-
Flexible or rigid, ball-tipped gavage needle (20-22G for mice)
-
Syringe with the dosing solution
Protocol:
-
Gently restrain the mouse by the scruff of the neck to keep the head and body in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Insert the gavage needle into the mouth, slightly to the side to bypass the trachea, and gently advance it along the esophagus. The mouse should swallow the tube as it is advanced. If there is resistance, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the dosing solution.
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by a research compound and a general experimental workflow for in vivo studies.
Caption: Hypothetical signaling pathway of A-80426 mesylate.
Caption: General experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols for A-80426 Mesylate in Tissue Bath Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin uptake inhibitor. These application notes provide a comprehensive guide for utilizing A-80426 mesylate in tissue bath studies to investigate its effects on smooth muscle contractility, particularly its antagonism of α2-adrenoceptor-mediated responses. The following protocols and recommendations are based on the known pharmacological properties of the compound and established methodologies for in vitro tissue bath experiments.
Pharmacological Profile of A-80426 Mesylate
A-80426 mesylate exhibits high affinity for α2-adrenoceptors and the serotonin transporter. The following table summarizes its key in vitro pharmacological parameters.
| Parameter | Value | Target | Species | Reference |
| Ki | 2.0 nM | α2-Adrenoceptors | Rat | [1] |
| Ki | 3.8 nM | Serotonin Transporter ([3H]-paroxetine binding) | - | [1] |
| IC50 | 13 nM | Synaptosomal Serotonin (5HT) Uptake | - | [1] |
| pEC30 | 7.4 - 7.5 | α2-Adrenoceptors (functional antagonism) | Rat (vas deferens and atria) | [1] |
Note: The pEC30 value represents the negative logarithm of the molar concentration of an antagonist that produces 30% of the maximal possible effect. A pEC30 of 7.4-7.5 corresponds to an EC30 in the nanomolar range, indicating potent functional antagonism in tissue preparations.
Recommended Concentration for Tissue Bath Studies
Based on the pharmacological data, a concentration range of 1 nM to 1 µM is recommended for investigating the α2-adrenoceptor antagonist effects of A-80426 mesylate in tissue bath studies.
-
Lower concentrations (1 nM - 100 nM): This range is suitable for determining the potency (pA2 value) of A-80426 mesylate as a competitive antagonist. Concentrations around the Ki value (2.0 nM) are expected to produce a significant rightward shift in the concentration-response curve of an α2-adrenoceptor agonist.
-
Higher concentrations (100 nM - 1 µM): These concentrations can be used to ensure complete blockade of α2-adrenoceptors and to investigate potential non-specific effects or effects related to serotonin uptake inhibition, depending on the tissue and experimental design.
It is always recommended to perform a preliminary concentration-response curve to determine the optimal concentration range for the specific tissue and experimental conditions being used.
Experimental Protocols
Protocol 1: Evaluation of A-80426 Mesylate as an Antagonist of α2-Adrenoceptor-Mediated Contraction in Rat Vas Deferens
This protocol describes a classic tissue bath experiment to quantify the antagonist properties of A-80426 mesylate against an α2-adrenoceptor agonist like clonidine in isolated rat vas deferens.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
A-80426 mesylate
-
Clonidine hydrochloride (α2-adrenoceptor agonist)
-
Krebs-Henseleit Solution (see composition below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Surgical instruments for dissection
-
Tissue bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.4 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.7 |
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Carefully dissect the vas deferens and clean it of adhering connective tissue.
-
Suspend a segment of the vas deferens (approximately 1.5 cm) in a tissue bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[2][3]
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 g.[4]
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
-
-
Experimental Protocol:
-
After equilibration, obtain a cumulative concentration-response curve to clonidine (e.g., 1 nM to 100 µM) to establish a control response.
-
Wash the tissue repeatedly to remove the agonist and allow it to return to baseline.
-
Incubate the tissue with a selected concentration of A-80426 mesylate (e.g., 10 nM) for a pre-determined period (e.g., 30 minutes).
-
In the presence of A-80426 mesylate, repeat the cumulative concentration-response curve to clonidine.
-
Repeat this procedure with increasing concentrations of A-80426 mesylate.
-
-
Data Analysis:
-
Measure the magnitude of contraction in response to the agonist.
-
Plot the concentration-response curves for clonidine in the absence and presence of different concentrations of A-80426 mesylate.
-
A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.
-
The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
Protocol 2: Investigation of A-80426 Mesylate on Vasoconstriction in Isolated Rat Aortic Rings
This protocol is designed to assess the effect of A-80426 mesylate on vascular smooth muscle, which may involve α2-adrenoceptors.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
A-80426 mesylate
-
Phenylephrine (α1-adrenoceptor agonist for pre-contraction)
-
Clonidine hydrochloride (α2-adrenoceptor agonist)
-
Krebs-Henseleit Solution
-
Carbogen gas (95% O2 / 5% CO2)
-
Surgical instruments for dissection
-
Tissue bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat and carefully dissect the thoracic aorta.
-
Clean the aorta of fat and connective tissue and cut it into rings of 2-3 mm in length.[5]
-
Suspend the aortic rings in tissue bath chambers containing Krebs-Henseleit solution at 37°C, aerated with carbogen gas. The rings should be mounted on two stainless steel hooks, with one fixed and the other connected to a force transducer.[6]
-
-
Equilibration:
-
Experimental Protocol:
-
To assess the antagonist effect, first pre-contract the aortic rings with a submaximal concentration of an α-agonist like phenylephrine (e.g., 1 µM) or clonidine.[7]
-
Once a stable contraction is achieved, add cumulative concentrations of A-80426 mesylate to the bath to observe any relaxant effect.
-
Alternatively, to determine its antagonist potency, incubate the tissue with A-80426 mesylate for 30 minutes before constructing a concentration-response curve to an agonist like clonidine.
-
-
Data Analysis:
-
Record the changes in tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
For antagonism studies, plot the agonist concentration-response curves and analyze for a rightward shift as described in Protocol 1.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a tissue bath experiment to evaluate an antagonist.
Caption: Experimental workflow for a tissue bath study.
The following diagram illustrates the signaling pathway of α2-adrenoceptor antagonism.
Caption: α2-adrenoceptor antagonism signaling pathway.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of postjunctional alpha1- and alpha2-adrenoceptor subtypes in vas deferens from wild-type and alpha(2A/D)-adrenoceptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 17-β-oestradiol-induced vasorelaxation in vitro is mediated by eNOS through hsp90 and akt/pkb dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mechanism of pregnancy-induced attenuation of contraction to phenylephrine in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-80426 Mesylate in Functional Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective pharmacological tool with a dual mechanism of action, functioning as both an α2-adrenoceptor antagonist and a serotonin uptake inhibitor. This profile makes it a valuable compound for studying the interplay between the noradrenergic and serotonergic systems, and for the development of potential therapeutics for conditions such as depression.[1] These application notes provide detailed protocols for utilizing A-80426 mesylate in common functional assays to characterize its activity and explore its pharmacological effects.
Quantitative Data Summary
The following table summarizes the in vitro activity of A-80426 mesylate from various functional and binding assays.
| Assay Type | Target | Species | Radioligand/Substrate | Parameter | Value | Reference |
| Radioligand Binding | α2-Adrenoceptor | - | [³H]-Rauwolscine | Kᵢ | 2.0 nM | [1] |
| Radioligand Binding | Serotonin Transporter (SERT) | - | [³H]-Paroxetine | Kᵢ | 3.8 nM | [1] |
| Neurotransmitter Uptake | Serotonin Transporter (SERT) | Rat | Serotonin | IC₅₀ | 13 nM | [1] |
| Functional Antagonism | α2-Adrenoceptor | Rat | - | pEC₃₀ | 7.4-7.5 | [1] |
Signaling Pathways
A-80426 mesylate exerts its effects by modulating two distinct signaling pathways: the α2-adrenergic receptor pathway and the serotonin transporter (SERT) pathway.
α2-Adrenergic Receptor Signaling Pathway
α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by endogenous agonists like norepinephrine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, A-80426 mesylate blocks this action, thereby preventing the agonist-induced decrease in cAMP.
Serotonin Transporter (SERT) Signaling Pathway
The serotonin transporter (SERT) is a membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thus terminating serotonergic signaling. A-80426 mesylate inhibits this reuptake process, leading to an increased concentration of serotonin in the synapse and prolonged activation of postsynaptic serotonin receptors.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol determines the binding affinity (Kᵢ) of A-80426 mesylate for the α2-adrenoceptor using a competitive binding assay with a known radiolabeled antagonist, [³H]-rauwolscine.
Materials:
-
Cell membranes expressing α2-adrenoceptors
-
A-80426 mesylate
-
[³H]-Rauwolscine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (e.g., 10 µM yohimbine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of A-80426 mesylate in binding buffer.
-
In a 96-well plate, add cell membranes, [³H]-rauwolscine (at a concentration near its Kd), and either A-80426 mesylate, binding buffer (for total binding), or the non-specific control.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of A-80426 mesylate and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-rauwolscine and Kd is its dissociation constant.
Serotonin Uptake Inhibition Assay
This assay measures the ability of A-80426 mesylate to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter (SERT).
Materials:
-
Rat brain synaptosomes or cells expressing SERT (e.g., HEK293-hSERT)
-
A-80426 mesylate
-
[³H]-Serotonin
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Non-specific uptake control (e.g., 10 µM fluoxetine)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of A-80426 mesylate in uptake buffer.
-
Pre-incubate synaptosomes or cells with A-80426 mesylate or control compounds for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-serotonin (at a concentration near its Km).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of serotonin uptake against the concentration of A-80426 mesylate.
Functional α2-Adrenoceptor Antagonism Assay (cAMP Measurement)
This protocol assesses the functional antagonist activity of A-80426 mesylate by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing α2-adrenoceptors (e.g., CHO-α2A)
-
A-80426 mesylate
-
An α2-adrenoceptor agonist (e.g., UK 14,304)
-
Forskolin (to stimulate cAMP production)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and plates
Procedure:
-
Seed cells in a suitable microplate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of A-80426 mesylate for 15-30 minutes.
-
Add a fixed concentration of the α2-adrenoceptor agonist (e.g., EC₈₀) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of A-80426 mesylate to determine its potency in reversing the agonist effect. The results can be used to calculate a pA₂ value through Schild analysis.
References
Application Notes and Protocols for Radiolabeling A-80426 Mesylate with Carbon-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate, chemically known as N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea mesylate, is a potent and selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a key enzyme implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders such as Alzheimer's disease, bipolar disorder, and cancer. The ability to radiolabel A-80426 with a positron-emitting radionuclide like carbon-11 ([¹¹C]) enables non-invasive in vivo imaging of GSK-3β expression and distribution using Positron Emission Tomography (PET). This technology is invaluable for understanding the role of GSK-3β in disease, for the development of novel GSK-3β-targeted therapeutics, and for potential diagnostic applications.
This document provides a detailed protocol for the radiolabeling of A-80426 mesylate with carbon-11, based on the synthesis of its analogue, [¹¹C]AR-A014418, via [¹¹C]carbon dioxide ([¹¹C]CO₂) fixation. It also includes information on the relevant signaling pathway, quality control procedures, and an experimental workflow.
Signaling Pathway of GSK-3β
A-80426 exerts its biological effect by inhibiting GSK-3β, a constitutively active serine/threonine kinase. The activity of GSK-3β is primarily regulated by inhibitory phosphorylation at Ser9. Several signaling pathways converge on GSK-3β, including the canonical Wnt/β-catenin pathway and the PI3K/Akt pathway. In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt signaling inhibits GSK-3β, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene expression. The PI3K/Akt pathway, often activated by growth factors, leads to the phosphorylation and inactivation of GSK-3β. Dysregulation of these pathways is a hallmark of various diseases.
Caption: GSK-3β signaling pathways and the inhibitory action of A-80426.
Experimental Protocols
Materials and Reagents
-
Precursor: Desmethyl-A-80426 (N-(4-hydroxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea)
-
Radiolabeling Precursor: [¹¹C]Carbon Dioxide ([¹¹C]CO₂) produced from a cyclotron.
-
Reagents:
-
4-methoxybenzylamine
-
2-amino-5-nitrothiazole
-
Phosphoryl chloride (POCl₃)
-
CO₂ fixating base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvents (e.g., Acetonitrile, Dimethylformamide)
-
High-Performance Liquid Chromatography (HPLC) solvents (e.g., Acetonitrile, water, trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for injection
-
Radiolabeling Workflow
The radiosynthesis of [¹¹C]A-80426 mesylate is a multi-step process that is typically automated within a shielded hot cell. The general workflow is outlined below.
Caption: Automated workflow for the radiosynthesis of [¹¹C]A-80426 mesylate.
Detailed Radiolabeling Procedure
The following protocol is a generalized procedure based on the synthesis of structurally similar [¹¹C]ureas. Optimization of reaction conditions (e.g., temperature, reaction time, reagent concentrations) is crucial for achieving high radiochemical yields and molar activity.
-
[¹¹C]CO₂ Production and Trapping:
-
Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.
-
Transfer the gaseous [¹¹C]CO₂ to a shielded hot cell and trap it in a solution containing the primary amine precursor (4-methoxybenzylamine) and a CO₂ fixating base (e.g., DBU) in an appropriate anhydrous solvent (e.g., acetonitrile) at room temperature.
-
-
Formation of [¹¹C]Isocyanate Intermediate:
-
To the reaction mixture from step 1, add a dehydrating agent such as phosphoryl chloride (POCl₃) to facilitate the conversion of the trapped [¹¹C]carbamate intermediate to the corresponding [¹¹C]isocyanate. This reaction is typically rapid.
-
-
Coupling to Form [¹¹C]A-80426:
-
Introduce the second amine precursor, 2-amino-5-nitrothiazole, to the reaction mixture containing the [¹¹C]isocyanate.
-
Allow the reaction to proceed, often with gentle heating, to form the [¹¹C]urea product, [¹¹C]A-80426.
-
-
Purification:
-
Quench the reaction and inject the crude reaction mixture onto a semi-preparative HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with 0.1% TFA) to separate the desired radiolabeled product from unreacted precursors and byproducts.
-
Collect the radioactive fraction corresponding to [¹¹C]A-80426.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water and pass it through a C18 SPE cartridge to trap the product.
-
Wash the cartridge with sterile water to remove residual HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection to the desired concentration.
-
Pass the final solution through a sterile 0.22 µm filter into a sterile vial.
-
Data Presentation
The following table summarizes typical quantitative data for the radiosynthesis of [¹¹C]A-80426 (as [¹¹C]AR-A014418) and other similar [¹¹C]ureas synthesized via [¹¹C]CO₂ fixation. Note that these values can vary significantly depending on the specific experimental conditions and the efficiency of the automated synthesis unit.
| Parameter | [¹¹C]AR-A014418[1] | General Range for [¹¹C]Ureas via [¹¹C]CO₂ Fixation |
| Radiochemical Yield (RCY) | 8% (uncorrected) | 5 - 72% (decay-corrected) |
| Molar Activity (Aₘ) | 4 Ci/µmol (148 GBq/µmol) | 25 - 319 GBq/µmol |
| Radiochemical Purity (RCP) | >95% | >95% |
| Total Synthesis Time | ~30 min | 20 - 40 min |
Quality Control
Stringent quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical for preclinical or clinical use.[2] The following QC tests should be performed on the final product:
| QC Test | Method | Acceptance Criteria |
| Identity of Radiotracer | Analytical HPLC with co-injection of non-radioactive A-80426 standard | Retention time of the radioactive peak matches that of the standard. |
| Radiochemical Purity | Analytical HPLC | ≥ 95% of total radioactivity is in the form of [¹¹C]A-80426. |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal gamma photopeak at 511 keV. |
| Radionuclidic Purity | Measurement of half-life | 20.4 ± 1 min. |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). |
| Sterility | Incubation in culture media | No microbial growth. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (or as per regulatory guidelines). |
Conclusion
This document provides a comprehensive overview and a detailed protocol for the radiolabeling of A-80426 mesylate with carbon-11. The described [¹¹C]CO₂ fixation method offers a reliable route to produce [¹¹C]A-80426 for PET imaging of GSK-3β. Adherence to the outlined experimental procedures and rigorous quality control will ensure the production of a high-quality radiotracer suitable for advancing research and drug development in the field of neurodegenerative diseases and oncology.
References
Application Notes and Protocols for Investigating Adrenoceptor Pharmacology with A-80426 Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a formidable inhibitor of the serotonin (5-HT) transporter (SERT). This dual activity makes it a valuable pharmacological tool for investigating the roles of α2-adrenoceptors and serotonin signaling in various physiological and pathological processes. These application notes provide a comprehensive overview of the pharmacological profile of A-80426 mesylate, along with detailed protocols for its use in key in vitro and in vivo experimental paradigms.
Pharmacological Profile
A-80426 mesylate exhibits high affinity for α2-adrenoceptors and the serotonin transporter, as determined by radioligand binding studies. Its functional antagonism of α2-adrenoceptors and inhibition of serotonin reuptake have been demonstrated in a variety of assays.
Data Presentation: Binding Affinities and Functional Activities
The following tables summarize the quantitative data for A-80426 mesylate at its primary targets and provide a selectivity profile across other adrenoceptor subtypes.
Table 1: Primary Target Affinity and Potency of A-80426 Mesylate
| Target | Assay Type | Parameter | Value (nM) | Reference Radioligand/Assay |
| α2-Adrenoceptor | Radioligand Binding | Kᵢ | 2.0 | [³H]-Rauwolscine |
| Serotonin Transporter (SERT) | Radioligand Binding | Kᵢ | 3.8 | [³H]-Paroxetine |
| Serotonin Transporter (SERT) | Synaptosomal 5-HT Uptake Inhibition | IC₅₀ | 13 | Inhibition of [³H]-5-HT uptake |
Table 2: Adrenoceptor Subtype Selectivity Profile of A-80426 Mesylate
| Adrenoceptor Subtype | Radioligand Binding Kᵢ (nM) | Functional Assay (pA₂ or IC₅₀) |
| α₁A | > 1000 | Not Determined |
| α₁B | > 1000 | Not Determined |
| α₁D | > 1000 | Not Determined |
| α₂A | Data not available | Potent Antagonist |
| α₂B | Data not available | Potent Antagonist |
| α₂C | Data not available | Potent Antagonist |
| β₁ | > 1000 | Not Determined |
| β₂ | > 1000 | Not Determined |
| β₃ | > 1000 | Not Determined |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of A-80426 mesylate are provided below.
In Vitro Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of A-80426 mesylate to specific receptors and transporters.
a) α₂-Adrenoceptor Binding Assay
-
Objective: To determine the binding affinity of A-80426 mesylate for α₂-adrenoceptors.
-
Materials:
-
Cell membranes expressing α₂-adrenoceptors (e.g., from CHO or HEK293 cells transfected with the human α₂A, α₂B, or α₂C subtype, or native tissues like rat cerebral cortex).
-
[³H]-Rauwolscine or [³H]-Yohimbine (specific activity ~70-85 Ci/mmol).
-
A-80426 mesylate.
-
Non-specific binding control: Yohimbine or phentolamine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Prepare dilutions of A-80426 mesylate in assay buffer (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM yohimbine (for non-specific binding) or A-80426 mesylate dilution.
-
50 µL of [³H]-Rauwolscine (final concentration ~0.5-1.0 nM).
-
100 µL of membrane preparation (50-100 µg protein).
-
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate overnight.
-
Measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from a concentration-response curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
b) Serotonin Transporter (SERT) Binding Assay
-
Objective: To determine the binding affinity of A-80426 mesylate for the serotonin transporter.
-
Materials:
-
Cell membranes expressing SERT (e.g., from HEK293 cells transfected with human SERT) or native tissues like rat brain cortex or human platelets.
-
[³H]-Paroxetine or [³H]-Citalopram (specific activity ~70-85 Ci/mmol).
-
A-80426 mesylate.
-
Non-specific binding control: Fluoxetine or imipramine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Procedure: Follow the same general procedure as the α₂-adrenoceptor binding assay, substituting the appropriate radioligand, non-specific control, and assay buffer.
In Vitro Functional Assays
These assays assess the functional consequences of A-80426 mesylate binding to its targets.
a) α₂-Adrenoceptor Functional Antagonism (Isolated Tissue Assay)
-
Objective: To determine the functional antagonist potency (pA₂) of A-80426 mesylate at α₂-adrenoceptors.
-
Materials:
-
Isolated tissue preparation containing prejunctional α₂-adrenoceptors (e.g., rat vas deferens or guinea pig ileum).
-
Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Isotonic transducer and data acquisition system.
-
α₂-Adrenoceptor agonist (e.g., clonidine or UK-14,304).
-
A-80426 mesylate.
-
-
Procedure:
-
Mount the isolated tissue in the organ bath under a resting tension (e.g., 1 g for rat vas deferens).
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
Elicit contractile responses by electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse duration, supramaximal voltage).
-
Once stable twitch responses are obtained, generate a cumulative concentration-response curve for the α₂-agonist to inhibit the twitch response.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of A-80426 mesylate for 30-60 minutes.
-
In the presence of A-80426 mesylate, generate a second cumulative concentration-response curve for the α₂-agonist.
-
Repeat steps 5-7 with increasing concentrations of A-80426 mesylate.
-
Construct Schild plots to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
b) Serotonin Uptake Inhibition Assay (Synaptosome Preparation)
-
Objective: To determine the potency (IC₅₀) of A-80426 mesylate to inhibit serotonin uptake.
-
Materials:
-
Crude synaptosomal preparation from rat brain (e.g., cortex or hippocampus).
-
[³H]-Serotonin (5-HT) (specific activity ~20-30 Ci/mmol).
-
A-80426 mesylate.
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer containing 10 mM glucose and 1 mM ascorbic acid, pH 7.4.
-
Non-specific uptake control: Incubation at 0-4°C or addition of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Procedure:
-
Prepare synaptosomes from fresh or frozen rat brain tissue by homogenization and differential centrifugation.
-
Resuspend the synaptosomal pellet in ice-cold uptake buffer.
-
In microcentrifuge tubes, pre-incubate synaptosomes (100-200 µg protein) with various concentrations of A-80426 mesylate or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-5-HT (final concentration ~10-20 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity trapped in the filters using a scintillation counter.
-
Calculate the IC₅₀ value from the concentration-response curve for the inhibition of specific [³H]-5-HT uptake.
-
In Vivo Functional Assays
These assays evaluate the pharmacological effects of A-80426 mesylate in a whole-animal context.
a) Reversal of Clonidine-Induced Hypothermia
-
Objective: To assess the in vivo α₂-adrenoceptor antagonist activity of A-80426 mesylate.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Clonidine hydrochloride.
-
A-80426 mesylate.
-
Rectal temperature probe.
-
Vehicle for drug administration (e.g., saline or 0.5% methylcellulose).
-
-
Procedure:
-
House animals individually and allow them to acclimate to the testing room for at least 1 hour.
-
Measure the baseline rectal temperature of each rat.
-
Administer A-80426 mesylate or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before clonidine challenge.
-
At time zero, administer clonidine (e.g., 0.1-0.3 mg/kg, s.c.) to induce hypothermia.
-
Measure rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) after clonidine administration.
-
Plot the change in rectal temperature over time for each treatment group.
-
Analyze the data to determine if A-80426 mesylate significantly attenuates or reverses the hypothermic effect of clonidine.
-
b) Blockade of p-Chloroamphetamine (PCA)-Induced Hyperactivity
-
Objective: To evaluate the in vivo serotonin uptake inhibitory activity of A-80426 mesylate.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
p-Chloroamphetamine (PCA).
-
A-80426 mesylate.
-
Activity monitoring chambers (e.g., open-field arenas with photobeam detection).
-
Vehicle for drug administration.
-
-
Procedure:
-
Habituate the rats to the activity chambers for 30-60 minutes before drug administration.
-
Administer A-80426 mesylate or vehicle at a specified time before the PCA challenge.
-
Administer PCA (e.g., 1-5 mg/kg, i.p.) to induce hyperactivity.
-
Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Analyze the total activity counts to determine if A-80426 mesylate significantly reduces PCA-induced hyperactivity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A-80426 mesylate blocks presynaptic α₂-autoreceptors, preventing negative feedback and enhancing norepinephrine release.
Caption: A-80426 mesylate inhibits the serotonin transporter (SERT), increasing synaptic serotonin levels.
Caption: Experimental workflow for characterizing the pharmacology of A-80426 mesylate.
Troubleshooting & Optimization
A 80426 mesylate solubility issues and solutions
Welcome to the technical support center for A-80426 mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and proper handling of A-80426 mesylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what is its primary mechanism of action?
A-80426 mesylate is a potent and selective antagonist of α2-adrenergic receptors. Its primary mechanism of action is to block the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This blockade inhibits the downstream signaling pathways typically activated by α2-adrenoceptor agonists.
Q2: I am observing precipitation when I dilute my A-80426 mesylate stock solution into an aqueous buffer. What are the common causes?
Precipitation of A-80426 mesylate upon dilution into aqueous buffers is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: A-80426 mesylate has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into a buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
-
pH of the Buffer: The solubility of A-80426 mesylate can be pH-dependent. If the pH of your buffer is close to the isoelectric point of the molecule, its solubility will be at its lowest.
-
High Final Concentration: Attempting to achieve a high final concentration in the aqueous buffer that exceeds the compound's solubility limit will inevitably lead to precipitation.
-
Temperature: Temperature can influence solubility. Preparing solutions at room temperature or slightly warming the buffer (e.g., to 37°C) can sometimes improve solubility.
-
Ionic Strength: The salt concentration of the buffer can also affect the solubility of the compound.
Q3: What are the recommended solvents for preparing a stock solution of A-80426 mesylate?
Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for preparing stock solutions of A-80426 mesylate. DMSO is generally preferred for achieving higher stock concentrations.
Q4: What is the recommended procedure for diluting the DMSO stock solution into an aqueous buffer to minimize precipitation?
To minimize precipitation, a step-wise dilution method is recommended:
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vortexing or stirring the buffer, add the required volume of the A-80426 mesylate DMSO stock solution drop-by-drop.
-
Continue to mix the solution for a few minutes to ensure it is fully dispersed.
-
Visually inspect for any signs of precipitation.
Q5: How should I store my A-80426 mesylate stock solution?
For long-term storage, it is recommended to store stock solutions of A-80426 mesylate in DMSO or ethanol at -20°C or -80°C.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] When stored properly, stock solutions can be stable for several months.[1]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving precipitation issues with A-80426 mesylate.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Solution |
| Final concentration is too high. | Decrease the final concentration of A-80426 mesylate in the aqueous buffer. Determine the solubility limit in your specific buffer system by preparing a dilution series. |
| Rapid change in solvent polarity. | Use a step-wise dilution method as described in the FAQs. Consider a serial dilution approach where the DMSO stock is first diluted in a small volume of buffer before being added to the final volume. |
| Buffer pH is not optimal. | Experiment with buffers of different pH values to find one that improves solubility. |
| Low temperature. | Pre-warm the aqueous buffer to room temperature or 37°C before adding the stock solution. |
Problem: Solution is initially clear but precipitate forms over time.
| Potential Cause | Solution |
| Compound is slowly coming out of solution. | The final concentration may still be too close to the solubility limit. Try a lower final concentration. |
| Instability in the buffer. | Ensure the buffer components are compatible with A-80426 mesylate. Consider adding a small percentage of a co-solvent like ethanol to the final aqueous solution if the experimental design allows. |
| Temperature fluctuations. | Store the final solution at a constant temperature. |
Quantitative Solubility Data
The following table summarizes the available solubility data for A-80426 mesylate in common laboratory solvents. Please note that these are approximate values and can be affected by factors such as temperature and the purity of the compound.
| Solvent | Approximate Solubility |
| DMSO | ≥ 20 mg/mL |
| Ethanol | Soluble |
| Water | Poorly soluble |
| Phosphate-Buffered Saline (PBS) | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM A-80426 Mesylate Stock Solution in DMSO
Materials:
-
A-80426 mesylate powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Calculate the required mass:
-
The molecular weight of A-80426 mesylate is approximately 459.6 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 459.6 g/mol = 0.004596 g = 4.596 mg
-
-
-
Weigh the compound:
-
Using an analytical balance, carefully weigh out 4.6 mg of A-80426 mesylate powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the powder.
-
-
Mix thoroughly:
-
Vortex the tube until the A-80426 mesylate is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.
-
-
Sterilization (Optional):
-
For cell culture experiments, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Visualizations
Signaling Pathway of A-80426 Mesylate
A-80426 mesylate acts as an antagonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G proteins (Gi).[3] By blocking these receptors, A-80426 mesylate prevents the downstream signaling cascade that is normally initiated by agonists like norepinephrine.
Experimental Workflow: Preparing a Diluted Solution
The following workflow illustrates the recommended procedure for preparing a diluted working solution of A-80426 mesylate from a concentrated DMSO stock for use in aqueous experimental buffers.
Logical Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting solubility issues with A-80426 mesylate.
References
Technical Support Center: A-803467 Mesylate for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing A-803467 mesylate in behavioral studies. The information is tailored for scientists and drug development professionals to optimize their experimental design and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for A-803467?
A-803467 is a potent and highly selective blocker of the voltage-gated sodium channel Nav1.8.[1][2] This channel is preferentially expressed in sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[3][4] By inhibiting Nav1.8, A-803467 reduces neuronal hyperexcitability associated with neuropathic and inflammatory pain states.[5][6][7]
Q2: What is a typical effective dosage range for A-803467 in rodent behavioral studies?
The effective dose of A-803467 can vary depending on the administration route and the specific pain model. For intraperitoneal (i.p.) administration in rats, the reported median effective dose (ED50) ranges from 41 mg/kg to approximately 100 mg/kg in various models of inflammatory and neuropathic pain.[5][6][7] Intravenous (i.v.) administration of 20 mg/kg has been shown to be effective in reducing neuronal firing in rats.[5][6]
Q3: What are the recommended vehicles for dissolving and administering A-803467?
A-803467 is soluble in DMSO and ethanol.[8][9] For in vivo studies, a common practice is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a vehicle suitable for injection. A typical vehicle formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Another option for oral administration is a solution of 10% DMSO in 90% corn oil.[10] It is recommended to prepare the working solution fresh on the day of the experiment.[10]
Q4: What are the expected behavioral effects of A-803467 in rodents?
In rodent models of inflammatory and neuropathic pain, A-803467 has been demonstrated to produce significant antinociceptive effects.[5][6] Specifically, it attenuates mechanical allodynia (increased sensitivity to non-painful mechanical stimuli) and thermal hyperalgesia (increased sensitivity to painful heat stimuli).[5][6][7]
Q5: Is A-803467 selective for Nav1.8?
Yes, A-803467 exhibits high selectivity for Nav1.8 over other sodium channel subtypes. It is reported to be over 100-fold more selective for human Nav1.8 (hNav1.8) compared to hNav1.2, hNav1.3, hNav1.5, and hNav1.7.[5][6][7][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect | - Insufficient Dosage: The administered dose may be too low for the specific animal model or strain. - Poor Bioavailability: Issues with the formulation or administration route may limit the amount of compound reaching the target. - Compound Degradation: Improper storage or handling of A-803467 can lead to reduced potency. | - Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. - Ensure proper preparation of the vehicle and administration technique. Consider an alternative route of administration (e.g., i.v. vs. i.p.). - Store the compound as a powder at -20°C for long-term stability. Prepare fresh solutions for each experiment.[2][10] |
| High variability in behavioral data | - Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent drug exposure. - Improper Acclimatization: Insufficient acclimatization of animals to the testing environment can increase stress and variability in behavioral responses. - Experimenter Bias: Lack of blinding can unconsciously influence how behavioral responses are scored. | - Ensure all injections are performed consistently by a trained individual. - Follow a strict acclimatization protocol for all behavioral testing.[6][12] - The experimenter scoring the behavior should be blinded to the treatment groups. |
| Precipitation of the compound during preparation | - Low Solubility in Aqueous Solutions: A-803467 is poorly soluble in water.[2] - Incorrect Solvent Ratios: The proportion of co-solvents may be insufficient to maintain the compound in solution. | - First, dissolve A-803467 in 100% DMSO. Then, slowly add other co-solvents like PEG300 and Tween-80 before the final dilution in saline.[10] Gentle warming or sonication can aid in dissolution.[10] - Adhere to validated vehicle formulations, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] |
| Adverse effects observed in animals | - High Dosage: The administered dose may be approaching toxic levels. - Vehicle-related Toxicity: The vehicle itself may be causing adverse reactions. | - Reduce the dosage of A-803467. - Administer a vehicle-only control group to assess for any vehicle-induced effects. |
Quantitative Data Summary
Table 1: In Vitro Potency of A-803467
| Channel | IC50 (nM) | Species |
| Nav1.8 | 8 | Human |
| Nav1.8 | 140 | Rat |
| Nav1.2 | ≥ 1000 | Human |
| Nav1.3 | ≥ 1000 | Human |
| Nav1.5 | ≥ 1000 | Human |
| Nav1.7 | ≥ 1000 | Human |
| Data compiled from multiple sources.[5][6][7][11] |
Table 2: In Vivo Efficacy of A-803467 in Rats (Intraperitoneal Administration)
| Pain Model | Behavioral Endpoint | ED50 (mg/kg) |
| Spinal Nerve Ligation | Mechanical Allodynia | 47 |
| Sciatic Nerve Injury | Mechanical Allodynia | 85 |
| Capsaicin-induced | Secondary Mechanical Allodynia | ~100 |
| Complete Freund's Adjuvant (CFA) | Thermal Hyperalgesia | 41 |
| Data from Jarvis et al., 2007.[5][6][7] |
Table 3: Pharmacokinetic Parameters of A-803467 in Rats (10 mg/kg, i.p.)
| Parameter | Value |
| Bioavailability (F) | 26% |
| Cmax | 0.35 µg/mL |
| Tmax | 1.6 h |
| Data from Jarvis et al., 2007.[13] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using the Von Frey Test
This protocol is adapted from standard procedures for assessing mechanical sensitivity in rodents.[6][14][15][16]
-
Acclimatization: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize for at least 30-60 minutes before testing.
-
Filament Selection: Begin with a von Frey filament that is not expected to elicit a response (e.g., 2.0 g).
-
Stimulation: Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is no response, use the next filament of increasing force.
-
If there is a positive response, use the next filament of decreasing force.
-
Continue this pattern until the 50% withdrawal threshold is determined using the method described by Chaplan et al. (1994).
-
-
Drug Administration: Administer A-803467 or vehicle and repeat the testing at specified time points (e.g., 30, 60, 120 minutes post-injection).
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Test
This protocol is based on the method described by Hargreaves et al. (1988) for assessing thermal pain sensitivity.[1][5][11][12][17]
-
Acclimatization: Place the animal in a plexiglass chamber on a glass floor and allow it to acclimatize for at least 15-30 minutes.
-
Heat Source: Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
-
Testing: Activate the heat source. A timer will automatically start.
-
Response: The timer stops when the animal withdraws its paw. Record the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. If the animal does not respond by the cut-off time, the heat source is turned off, and the cut-off time is recorded.
-
Drug Administration: Administer A-803467 or vehicle and repeat the testing at specified time points to assess the drug's effect on thermal sensitivity.
Visualizations
Caption: Signaling pathway of Nav1.8 in nociception and its modulation.
Caption: A typical experimental workflow for behavioral studies.
References
- 1. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]
- 4. What are Nav1.8 modulators and how do they work? [synapse.patsnap.com]
- 5. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 6. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. tribioscience.com [tribioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 16. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 17. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
Troubleshooting unexpected results with A 80426 mesylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A 80426 mesylate, a P2X7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux initiates downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.[1][2][3] this compound is designed to block these ATP-induced events by inhibiting the P2X7 receptor.
Q2: What are the common applications of this compound in research?
Given its role in inflammation, this compound and other P2X7 antagonists are valuable tools for studying inflammatory processes.[1][2] They are frequently used in models of chronic pain, neuroinflammation, and other inflammatory diseases to investigate the role of the P2X7 receptor in disease pathology.[1][2]
Q3: How should I dissolve and store this compound?
This compound, like many small molecule inhibitors, is often soluble in organic solvents such as dimethyl sulfoxide (DMSO).[4][5][6] It is recommended to prepare a concentrated stock solution in DMSO. For aqueous experimental buffers, further dilution of the DMSO stock is necessary. It is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts. The stability of the compound in solution should be considered; it is best practice to prepare fresh dilutions for each experiment or store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Unexpected Results
Problem 1: No or reduced inhibitory effect on P2X7 receptor activity.
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Low P2X7 Receptor Expression | Confirm P2X7 receptor expression in your cells using techniques like Western blot, qPCR, or flow cytometry. Consider using a positive control cell line known to express high levels of functional P2X7 receptors. |
| High Agonist Concentration | High concentrations of the P2X7 agonist (e.g., ATP or BzATP) can overcome the inhibitory effect. Optimize the agonist concentration to be at or near its EC50 for your assay. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | Components in your assay buffer (e.g., high protein concentrations) may bind to the compound, reducing its effective concentration. Test the compound's activity in a simplified buffer. |
Problem 2: Observed effects are inconsistent with P2X7 receptor inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | While specific off-target data for this compound is limited, small molecule inhibitors can interact with other cellular targets.[7][8] Use a structurally unrelated P2X7 antagonist to see if the unexpected phenotype is reproduced. If the effect is unique to this compound, it suggests an off-target mechanism. |
| Cellular Health | Ensure cells are healthy and not stressed. High concentrations of the compound or the vehicle (e.g., DMSO) can be cytotoxic. Perform a cell viability assay (e.g., MTT, LDH release) to determine the non-toxic concentration range. |
| Downstream Consequences | The observed phenotype might be a previously uncharacterized downstream effect of P2X7 inhibition in your specific experimental model. |
Data Presentation
Table 1: Potency of Structurally Related P2X7 Receptor Antagonists
| Compound | Target Species | Assay | IC50 (nM) | Reference |
| A-740003 | Human | Ca²⁺ influx | 40 | [1] |
| A-740003 | Rat | Ca²⁺ influx | 18 | [1] |
| A-740003 | Human (THP-1 cells) | IL-1β release | Potent Inhibition | [1] |
| A-740003 | Human (THP-1 cells) | Pore formation | Potent Inhibition | [1] |
Experimental Protocols
1. Calcium Influx Assay
This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.
-
Cell Seeding: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture to confluence.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a P2X7 receptor agonist (e.g., ATP or BzATP) to stimulate calcium influx.
-
Signal Detection: Measure fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the change in fluorescence and plot it against the concentration of this compound to determine the IC50 value.
2. Dye Uptake Assay (Pore Formation)
This assay assesses the inhibition of the large pore formation associated with prolonged P2X7 receptor activation.
-
Cell Seeding: Plate cells as described for the calcium influx assay.
-
Compound Incubation: Pre-incubate cells with this compound or vehicle.
-
Agonist and Dye Addition: Add the P2X7 agonist along with a fluorescent dye that can enter through the large pore (e.g., YO-PRO-1 or ethidium bromide).
-
Signal Detection: Measure the increase in intracellular fluorescence over time using a plate reader or fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity at a specific time point and plot against the antagonist concentration to determine the IC50.
3. IL-1β Release Assay
This assay measures the downstream consequence of P2X7 receptor activation and its inhibition.
-
Cell Priming: Prime immune cells (e.g., macrophages or microglia) with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
-
Compound Incubation: Treat the primed cells with this compound or vehicle.
-
Agonist Stimulation: Stimulate the cells with a P2X7 agonist to induce inflammasome activation and IL-1β release.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using an ELISA kit.
-
Data Analysis: Plot the IL-1β concentration against the antagonist concentration to determine the IC50.
Mandatory Visualizations
Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of solvent-mediated desolvation transformation of lenvatinib mesylate from dimethyl sulfoxide solvate to form D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Improving the signal-to-noise ratio in A 80426 mesylate binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize A-80426 mesylate binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what is its primary target?
A-80426 mesylate is identified as an α2-adrenoceptor antagonist and is utilized in antidepressant research.[1] The α2-adrenoceptors are G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release.[2]
Q2: What is a good signal-to-noise ratio for this type of binding assay?
A desirable signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding (NSB), should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If non-specific binding accounts for more than 50% of the total binding, it can be challenging to obtain reliable and accurate data.
Q3: How do I determine the optimal concentration of radioligand to use?
For saturation binding experiments, it is recommended to use a range of radioligand concentrations that span the expected dissociation constant (Kd). A typical starting point is to use concentrations from 0.1 to 10 times the Kd. This range allows for the accurate determination of both the Kd and the maximum number of binding sites (Bmax).
Q4: What concentration of unlabeled ligand should be used to define non-specific binding?
To determine non-specific binding, a concentration of an appropriate unlabeled ligand that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. This high concentration ensures that the vast majority of specific binding sites are occupied by the unlabeled ligand, so any remaining bound radioactivity is considered non-specific.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio in your A-80426 mesylate binding assay is typically due to either a weak specific signal or high non-specific binding (high background). Below are common issues and their solutions.
Issue 1: High Non-Specific Binding (NSB)
High NSB can mask the specific binding signal. Here are several strategies to mitigate it:
| Potential Cause | Recommended Solution |
| Radioligand Concentration Too High | Use the radioligand at a concentration at or below its Kd. Higher concentrations can lead to increased binding to non-receptor components.[3] |
| Inappropriate Buffer Composition | Include blocking agents like 0.1% to 0.5% Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific interactions.[3][4] Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100). |
| Suboptimal Washing | Increase the number of wash steps (e.g., from 3 to 5) and the volume of ice-cold wash buffer for each wash. Ensure rapid filtration to minimize the dissociation of the specifically bound ligand.[3][4] |
| Filter Binding | Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter. |
| High Protein Concentration | Titrate the membrane protein concentration to find the lowest amount that still provides a robust specific binding signal. A typical range for most receptor assays is 100-500 µg of membrane protein.[3] |
| Hydrophobic Interactions | The hydrophobicity of the radioligand can contribute to high NSB. Including agents like BSA, salts, or detergents in the buffer can help reduce these interactions.[3] |
Issue 2: Low Specific Binding Signal
A weak specific signal can make it difficult to distinguish from the background noise.
| Potential Cause | Recommended Solution |
| Low Receptor Density or Inactive Receptors | Use a cell line or tissue known to express a high level of the α2-adrenoceptor. Ensure that membrane preparations are fresh and have been stored properly at -80°C to prevent degradation.[5] |
| Suboptimal Incubation Time and Temperature | Perform a time-course experiment to determine the optimal incubation time required to reach equilibrium. A common starting point is a 60-minute incubation at 25°C. |
| Incorrect Assay Buffer pH | The pH of the binding buffer is critical and should be optimized. A pH of 7.4 is a common starting point for many receptor binding assays. |
| Radioligand Degradation | Use a fresh, high-quality stock of the radioligand. Verify its specific activity and concentration. Aliquot the radioligand upon receipt to minimize freeze-thaw cycles. |
| Insufficient Protein Concentration | While high protein can increase NSB, too little will result in a low signal. Perform a protein titration to find the optimal concentration. |
Experimental Protocols
Standard Radioligand Binding Assay Protocol for α2-Adrenoceptors
This protocol provides a general framework for a filtration-based radioligand binding assay.
1. Reagent Preparation:
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Radioligand: Prepare serial dilutions of a suitable radioligand for the α2-adrenoceptor (e.g., [³H]-Rauwolscine) in binding buffer.
-
Unlabeled Ligand: Prepare a high concentration stock (e.g., 10 µM) of an appropriate unlabeled α2-adrenoceptor antagonist (like A-80426 mesylate or yohimbine) to determine non-specific binding.
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissue expressing the α2-adrenoceptor. Determine the protein concentration accurately.
2. Assay Setup:
-
Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the competing compound if performing a competition assay.
-
Total Binding (TB): Add binding buffer, radioligand dilution, and 50-100 µg of membrane protein.
-
Non-Specific Binding (NSB): Add binding buffer, radioligand dilution, the high concentration of unlabeled ligand, and 50-100 µg of membrane protein.
3. Incubation:
-
Incubate the tubes at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). This should be determined empirically.
4. Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a GF/B or GF/C glass fiber filter pre-soaked in 0.5% PEI using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. The number and volume of washes should be optimized.
5. Quantification:
-
Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
6. Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
For saturation experiments, plot specific binding against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition experiments, plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.
Data Presentation
Summary of Key Assay Parameters for Optimization
| Parameter | Typical Starting Range | Key Consideration |
| Membrane Protein | 20 - 200 µ g/well | Titrate to find the optimal balance between signal and NSB. |
| Radioligand Conc. | 0.1 x Kd to 10 x Kd | Use a range that brackets the Kd for saturation assays. |
| Unlabeled Ligand Conc. | 100 - 1000 x Kd of Radioligand | To accurately define non-specific binding. |
| Incubation Time | 30 - 120 minutes | Must be sufficient to reach equilibrium. |
| Incubation Temperature | 25°C - 37°C | Lower temperatures may reduce NSB. |
| Wash Steps | 3 - 5 cycles | Use ice-cold buffer to minimize dissociation of bound ligand. |
| Blocking Agent (BSA) | 0.1% - 1% (w/v) | To reduce non-specific binding to tubes and filters. |
Visualizations
Signaling Pathway of α2-Adrenoceptor Antagonism
Caption: A-80426 mesylate blocks the presynaptic α2-adrenoceptor, preventing feedback inhibition of norepinephrine release.
Experimental Workflow for a Radioligand Binding Assay
Caption: A typical workflow for performing a radioligand binding assay, from preparation to data analysis.
Logical Troubleshooting Workflow for High Non-Specific Binding
Caption: A step-by-step decision tree for troubleshooting high non-specific binding in a binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A 80426 mesylate stability in different buffer systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-80426 mesylate. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what are its primary applications?
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor. Its dual action makes it a valuable tool in neuroscience research, particularly in studies related to depression and neurotransmitter regulation.
Q2: What is the recommended storage condition for A-80426 mesylate?
For long-term stability, it is recommended to store A-80426 mesylate at 4°C.[1]
Q3: How should I prepare a stock solution of A-80426 mesylate?
It is advisable to prepare a high-concentration stock solution in an organic solvent such as DMSO or ethanol. For immediate use in aqueous buffers, subsequent dilutions should be made to minimize the final concentration of the organic solvent in the assay, typically less than 0.1%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | - Inconsistent buffer pH.- Degradation of A-80426 mesylate in the working solution. | - Prepare fresh working solutions from a frozen stock for each experiment.- Ensure the pH of the buffer is stable throughout the experiment. |
| Low or no activity observed | - Improper storage of the compound.- Precipitation of the compound in the aqueous buffer. | - Verify that the compound has been stored at the recommended 4°C.- Visually inspect the working solution for any precipitates. If precipitation occurs, consider adjusting the buffer composition or the final concentration of the organic solvent. |
| Precipitation of A-80426 mesylate in aqueous buffer | - Low solubility of the compound in the chosen buffer system.- The concentration of the compound exceeds its solubility limit. | - Increase the percentage of co-solvent (e.g., DMSO) in the final working solution, ensuring it does not exceed a concentration that affects the biological system.- Prepare a more diluted working solution. |
Experimental Protocols & Buffer Systems
Serotonin (5-HT) Transporter Uptake Assays
Objective: To measure the inhibition of serotonin uptake by A-80426 mesylate.
Typical Buffer System: Krebs-Ringer-HEPES Buffer
| Component | Concentration |
| NaCl | 120 mM |
| KCl | 4.7 mM |
| CaCl₂ | 2.2 mM |
| MgSO₄ | 1.2 mM |
| KH₂PO₄ | 1.2 mM |
| HEPES | 25 mM |
| Glucose | 10 mM |
| pH | 7.4 |
Protocol Outline:
-
Prepare a stock solution of A-80426 mesylate in DMSO.
-
Dilute the stock solution to the desired final concentrations in Krebs-Ringer-HEPES buffer immediately before use.
-
Pre-incubate the cells or synaptosomes with the A-80426 mesylate working solution.
-
Initiate the uptake reaction by adding radiolabeled or fluorescently-labeled serotonin.
-
Incubate for a defined period at 37°C.
-
Terminate the uptake by washing with ice-cold buffer.
-
Quantify the amount of serotonin taken up by the cells.
α2-Adrenoceptor Binding Assays
Objective: To determine the binding affinity of A-80426 mesylate to α2-adrenoceptors.
Typical Buffer System: Tris-HCl Buffer
| Component | Concentration |
| Tris-HCl | 50 mM |
| MgCl₂ | 10 mM |
| pH | 7.4 |
Protocol Outline:
-
Prepare a stock solution of A-80426 mesylate in DMSO.
-
Perform serial dilutions of the stock solution in the Tris-HCl binding buffer to create a range of working concentrations.
-
In a multi-well plate, combine the cell membrane preparation expressing α2-adrenoceptors, the radioligand (e.g., [³H]-rauwolscine), and the A-80426 mesylate working solution.
-
Incubate at room temperature for a specified time to reach binding equilibrium.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the extent of radioligand binding.
Visualizations
Caption: General experimental workflow for in vitro assays using A-80426 mesylate.
Caption: Dual mechanism of action of A-80426 mesylate.
References
How to minimize off-target effects of A 80426 mesylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues encountered during experiments with A-80426 mesylate.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what are its primary targets?
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist and a serotonin (5-HT) uptake inhibitor. Its primary targets are the α2-adrenergic receptors and the serotonin transporter (SERT).[1][2]
Q2: What are the potential off-target effects of A-80426 mesylate?
-
Other Adrenergic Receptor Subtypes: Although A-80426 mesylate is selective for α2-adrenoceptors, high concentrations might lead to interactions with other adrenergic receptor subtypes (e.g., α1, β-adrenoceptors).
-
Other Neurotransmitter Transporters: Cross-reactivity with other monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), is a possibility, especially at higher concentrations.
-
Other G-Protein Coupled Receptors (GPCRs): As with many CNS-acting drugs, interactions with other GPCRs, such as dopamine or histamine receptors, cannot be entirely ruled out without specific screening data.
Q3: How can I minimize the off-target effects of A-80426 mesylate in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the optimal concentration of A-80426 mesylate for your specific assay by performing a dose-response curve. Using the lowest concentration that elicits the desired on-target effect will minimize the likelihood of engaging off-target molecules.
-
Use Appropriate Controls:
-
Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve A-80426 mesylate.
-
Positive and Negative Controls: Use well-characterized α2-adrenoceptor antagonists (e.g., yohimbine) and serotonin uptake inhibitors (e.g., fluoxetine) as positive controls. A negative control compound with a similar chemical structure but lacking activity at the target can also be valuable, if available.
-
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, to validate the role of α2-adrenoceptor antagonism, you could use a different, structurally unrelated α2-adrenoceptor antagonist. To confirm the effect of serotonin uptake inhibition, you could use a different selective serotonin reuptake inhibitor (SSRI).
-
Rescue Experiments: If you observe a cellular phenotype, you can perform a rescue experiment by overexpressing the target of interest.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or unexpected results between experiments. | 1. Compound Degradation: A-80426 mesylate may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). 2. Cell line variability: Different cell passages may exhibit altered receptor or transporter expression levels. | 1. Prepare fresh stock solutions of A-80426 mesylate regularly. Store stock solutions as recommended by the manufacturer. 2. Standardize cell passage numbers for your experiments. Periodically verify the expression of α2-adrenoceptors and SERT in your cell lines. |
| Higher than expected cell toxicity. | 1. Off-target effects: At high concentrations, A-80426 mesylate may be interacting with other cellular targets, leading to toxicity. 2. Solvent toxicity: The vehicle used to dissolve the compound may be causing cytotoxicity. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of A-80426 mesylate in your cell model. Use concentrations well below the toxic threshold. 2. Ensure the final concentration of the vehicle in your assay is not toxic to the cells. |
| Observed phenotype does not align with known on-target effects. | 1. Dominant off-target effect: The observed phenotype may be due to an unintended interaction with another receptor or transporter. 2. Activation of compensatory signaling pathways: Inhibition of the primary targets may lead to the upregulation of alternative pathways. | 1. Perform a literature search for known off-target effects of similar compounds. Consider performing a broad screen (e.g., a commercial GPCR or transporter screening panel) to identify potential off-target interactions. 2. Investigate known compensatory pathways using techniques like Western blotting or qPCR to probe for changes in the expression or activation of related signaling molecules. |
Quantitative Data
The following table summarizes the known in vitro binding and functional data for A-80426 mesylate.
| Target | Assay | Species | Value | Reference |
| α2-Adrenoceptors | [3H]-Rauwolscine Binding | - | Ki = 2.0 nM | [1] |
| Serotonin Transporter (SERT) | [3H]-Paroxetine Binding | - | Ki = 3.8 nM | [1] |
| Serotonin (5-HT) Uptake | Synaptosomal Uptake | - | IC50 = 13 nM | [1] |
| α2-Adrenoceptors | Functional Antagonism (Rat Vas Deferens and Atria) | Rat | pEC30 = 7.4-7.5 | [1] |
Signaling Pathways and Experimental Workflows
Caption: α2-Adrenoceptor Signaling Pathway Antagonism by A-80426 Mesylate.
Caption: Experimental Workflow to Identify and Mitigate Off-Target Effects.
Experimental Protocols
Radioligand Binding Assay for α2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of A-80426 mesylate for α2-adrenoceptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing α2-adrenoceptors
-
[3H]-Rauwolscine (radioligand)
-
A-80426 mesylate
-
Yohimbine (unlabeled competitor for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of A-80426 mesylate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (typically 10-50 µg of protein)
-
[3H]-Rauwolscine at a concentration near its Kd.
-
Varying concentrations of A-80426 mesylate or vehicle.
-
For non-specific binding determination, add a high concentration of yohimbine.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of A-80426 mesylate.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin (5-HT) Uptake Assay
Objective: To measure the inhibitory potency (IC50) of A-80426 mesylate on the serotonin transporter (SERT).
Materials:
-
Cells or synaptosomes expressing SERT (e.g., HEK293 cells stably expressing hSERT, or rat brain synaptosomes).
-
[3H]-Serotonin (5-HT)
-
A-80426 mesylate
-
Fluoxetine or another potent SSRI (for non-specific uptake determination)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of A-80426 mesylate in uptake buffer.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of A-80426 mesylate or vehicle for 10-15 minutes at 37°C.
-
Initiation of Uptake: Add [3H]-5-HT to each well to initiate the uptake reaction. For non-specific uptake, add a high concentration of fluoxetine.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells/synaptosomes with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells/synaptosomes to release the internalized [3H]-5-HT.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of A-80426 mesylate.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
References
Technical Support Center: Validating the Specificity of A-80426 Mesylate in a New Experimental Model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of A-80426 mesylate, an α2-adrenoceptor antagonist, in a new experimental model.
Frequently Asked Questions (FAQs)
Q1: What is A-80426 mesylate and what is its primary mechanism of action?
A-80426 mesylate is an α2-adrenoceptor antagonist.[1] Its primary mechanism of action is to block the binding of endogenous agonists, such as norepinephrine and epinephrine, to α2-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, A-80426 mesylate can prevent this downstream signaling cascade.
Q2: Why is it critical to validate the specificity of A-80426 mesylate in a new experimental model?
Q3: What are the initial steps to assess the on-target activity of A-80426 mesylate?
The initial steps should involve confirming that A-80426 mesylate competitively antagonizes the effects of a known α2-adrenoceptor agonist in your experimental system. This can be achieved through in vitro functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or downstream cellular responses known to be modulated by α2-adrenoceptor activation.
Troubleshooting Guides
Issue 1: Inconsistent or no observable antagonist activity of A-80426 mesylate.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity:
-
Verify Compound Quality: Ensure the purity and integrity of your A-80426 mesylate stock. Obtain a certificate of analysis (CoA) from the supplier if available.
-
Proper Storage: Confirm that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Fresh Solutions: Prepare fresh working solutions from a stock solution for each experiment.
-
-
Experimental Conditions:
-
Concentration Range: You may be using a concentration of A-80426 mesylate that is too low. Perform a concentration-response curve to determine the optimal concentration range for your model.
-
Agonist Concentration: The concentration of the α2-adrenoceptor agonist used to stimulate the receptor might be too high, making it difficult for the antagonist to compete effectively. Use an agonist concentration that elicits a submaximal response (e.g., EC50 or EC80).
-
Incubation Time: The pre-incubation time with A-80426 mesylate before adding the agonist may be insufficient. Optimize the pre-incubation time to allow for adequate receptor binding.
-
-
Model System Viability:
-
Cell Health: Ensure that the cells or tissues in your experimental model are healthy and responsive. Perform viability assays (e.g., trypan blue exclusion, MTT assay).
-
Receptor Expression: Verify the expression of α2-adrenoceptors in your model system using techniques like qPCR, Western blot, or immunohistochemistry. Low or absent receptor expression will result in a lack of response.
-
Issue 2: Suspected off-target effects of A-80426 mesylate.
Possible Causes and Troubleshooting Steps:
-
Lack of Specificity: A-80426 mesylate may be interacting with other receptors or cellular targets at the concentrations being used.
-
Selectivity Profiling: Perform radioligand binding assays or functional assays against a panel of other relevant receptors, such as α1-adrenoceptors, serotonin receptors, and dopamine receptors, to determine the selectivity profile of A-80426 mesylate.
-
Use a Structurally Unrelated Antagonist: To confirm that the observed effect is specific to α2-adrenoceptor antagonism, use a structurally different α2-adrenoceptor antagonist (e.g., yohimbine, atipamezole) as a positive control. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue Experiments: Attempt to "rescue" the phenotype by co-administering an α2-adrenoceptor agonist. If the effect of A-80426 mesylate is on-target, the agonist should be able to overcome the antagonism at a sufficiently high concentration.
-
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Measurement
This protocol is designed to assess the ability of A-80426 mesylate to antagonize agonist-induced inhibition of cAMP production.
Methodology:
-
Cell Culture: Plate cells expressing the α2-adrenoceptor subtype of interest at an appropriate density in a 96-well plate and culture overnight.
-
Pre-treatment: Wash the cells with serum-free media. Pre-incubate the cells with varying concentrations of A-80426 mesylate (or vehicle control) for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of an α2-adrenoceptor agonist (e.g., UK 14,304) along with a cAMP-stimulating agent (e.g., forskolin) to all wells except the negative control. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of A-80426 mesylate. Calculate the IC50 value for A-80426 mesylate in the presence of the agonist.
Protocol 2: Radioligand Binding Assay for Selectivity Profiling
This protocol determines the binding affinity of A-80426 mesylate for α2-adrenoceptors and its selectivity over other receptor types.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptors.
-
Binding Reaction: In a 96-well plate, incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for α2-adrenoceptors) and increasing concentrations of unlabeled A-80426 mesylate.
-
Incubation: Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of A-80426 mesylate. Calculate the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.
Data Presentation
Table 1: Example Data for A-80426 Mesylate Binding Affinity (Ki) at Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) for A-80426 Mesylate |
| α2A-Adrenoceptor | [³H]-MK-912 | 1.5 |
| α2B-Adrenoceptor | [³H]-Rauwolscine | 5.2 |
| α2C-Adrenoceptor | [³H]-Rauwolscine | 3.8 |
| α1A-Adrenoceptor | [³H]-Prazosin | > 1000 |
| α1B-Adrenoceptor | [³H]-Prazosin | > 1000 |
| α1D-Adrenoceptor | [³H]-Prazosin | > 1000 |
Table 2: Example Data for A-80426 Mesylate Functional Antagonism (IC50) in a cAMP Assay
| Cell Line | Agonist (EC80) | IC50 (nM) for A-80426 Mesylate |
| HEK293-α2A | UK 14,304 (10 nM) | 12.5 |
| CHO-K1-α2B | UK 14,304 (15 nM) | 35.1 |
| PC12-α2C | UK 14,304 (12 nM) | 28.9 |
Visualizations
Caption: α2-Adrenoceptor signaling and the antagonistic effect of A-80426 mesylate.
Caption: A logical workflow for validating the specificity of A-80426 mesylate.
Caption: A troubleshooting guide for absent antagonist activity of A-80426 mesylate.
References
Technical Support Center: Overcoming Poor Bioavailability of A 80426 Mesylate
Disclaimer: Publicly available scientific literature lacks specific data on the bioavailability, solubility, and metabolism of A 80426 mesylate. Therefore, this technical support guide provides general strategies and troubleshooting advice for researchers encountering poor in vivo bioavailability with compounds exhibiting characteristics commonly associated with this issue. The following information is based on established principles of drug delivery and formulation science and should be adapted based on experimentally determined properties of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected in vivo efficacy with this compound compared to its in vitro potency. Could poor bioavailability be the cause?
A: Yes, a significant discrepancy between in vitro and in vivo results is a classic indicator of poor bioavailability. While other factors such as rapid metabolism or off-target effects can contribute, low absorption and/or high first-pass metabolism are common culprits. It is crucial to first determine the physicochemical properties of this compound, such as its aqueous solubility and permeability, to understand the potential underlying causes.
Q2: What are the initial steps to investigate the suspected poor bioavailability of this compound?
A: A systematic approach is recommended. Start with basic physicochemical characterization:
-
Solubility Determination: Assess the solubility of this compound in physiologically relevant media (e.g., simulated gastric fluid, simulated intestinal fluid, and phosphate-buffered saline).
-
Permeability Assessment: Utilize in vitro models like the Caco-2 permeability assay to classify its potential for intestinal absorption.
-
LogP Measurement: Determine the lipophilicity of the compound, which influences both solubility and permeability.
-
Preliminary Pharmacokinetic (PK) Study: Conduct a pilot in vivo PK study in a relevant animal model (e.g., rat or mouse) with both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.
Q3: What are the common formulation strategies to enhance the oral bioavailability of poorly soluble compounds?
A: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble drugs.[1][2][3] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[1][3]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve absorption by utilizing lipid absorption pathways.[1]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.
-
Salt Formation: Creating a different salt form of the drug can sometimes improve its solubility and dissolution characteristics.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low and variable oral absorption | Poor aqueous solubility of this compound. | 1. Determine the Biopharmaceutics Classification System (BCS) class of the compound. 2. If solubility is the limiting factor (BCS Class II or IV), explore solubility enhancement techniques such as amorphous solid dispersions or lipid-based formulations.[1][2][3] |
| High first-pass metabolism | Extensive metabolism in the gut wall or liver before reaching systemic circulation. | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolizing enzymes. 2. Consider co-administration with inhibitors of the identified metabolic enzymes (e.g., CYP inhibitors), though this can have translational challenges.[4] 3. Explore alternative routes of administration that bypass the liver, such as parenteral, transdermal, or sublingual routes.[4] |
| Poor permeability | The compound cannot efficiently cross the intestinal epithelium. | 1. If permeability is the primary issue (BCS Class III or IV), investigate the use of permeation enhancers. 2. Structural modification of the molecule to improve its lipophilicity could be a long-term strategy. |
| Drug precipitation in the GI tract | The drug initially dissolves but then precipitates out of solution due to changes in pH or dilution. | 1. Incorporate precipitation inhibitors into the formulation, such as polymers like HPMC or PVP. 2. For amorphous solid dispersions, ensure the chosen polymer can maintain the drug in a supersaturated state in vivo. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to potentially enhance its dissolution rate and oral absorption.
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Method:
-
Accurately weigh this compound and the selected polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a suitable organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is fully evaporated and a thin film is formed on the flask wall, scrape off the solid dispersion.
-
Further dry the resulting solid dispersion in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Characterize the prepared ASD for its amorphous nature (using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC)) and perform in vitro dissolution testing.
Visualizations
Caption: Workflow for investigating and overcoming poor bioavailability.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. Formulation strategies for the development of high drug-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A-80426 Mesylate Quality Control and Purity Assessment
Disclaimer: Publicly available, specific analytical methods for A-80426 mesylate are limited. This guide provides a comprehensive framework for quality control and purity assessment based on best practices for analogous mesylate compounds and general chromatographic techniques. All methods described herein should be considered as templates and must be thoroughly validated for your specific application and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for A-80426 mesylate?
A1: For a research-grade compound like A-80426 mesylate, the critical quality attributes typically include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and identification/quantitation of any impurities.
-
Appearance: Physical state and color.
-
Solubility: Information on suitable solvents for analysis and formulation.
-
Residual Solvents: Levels of any solvents used in the synthesis.
-
Water Content: Water content can affect stability and accurate weighing.
Q2: Which analytical techniques are most suitable for assessing the purity of A-80426 mesylate?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity assessment of small molecule pharmaceuticals like A-80426 mesylate. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying impurities and confirming the mass of the parent compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural confirmation and can also be used for quantitative purity assessment (qNMR).
Q3: What are potential sources of impurities in A-80426 mesylate?
A3: Impurities can originate from various stages of the manufacturing process and storage. These may include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents.
-
By-products: Compounds formed during the synthesis.
-
Degradation products: Formed due to exposure to light, heat, humidity, or reactive excipients.
-
Residual solvents: Solvents used during synthesis and purification.
Q4: How should I prepare A-80426 mesylate for HPLC analysis?
A4: Accurately weigh a small amount of the A-80426 mesylate powder and dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL). The choice of solvent is critical; it should completely dissolve the sample and be compatible with the mobile phase. A good starting point is to use the mobile phase itself or a solvent with a similar or weaker elution strength. For example, a mixture of acetonitrile and water is often a good choice for reversed-phase HPLC.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | Injection issue (air bubble in syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector. Ensure the correct injection volume is set. |
| Sample degradation. | Prepare a fresh sample solution. | |
| Detector issue (lamp off, incorrect wavelength). | Check that the detector lamp is on and set to an appropriate wavelength for A-80426 mesylate. | |
| Peak Tailing | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) to the mobile phase. | |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Split Peaks | Partially blocked column frit. | Back-flush the column (if permissible by the manufacturer) or replace the frit. |
| Injection solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Equilibrate the column with the mobile phase for a longer period. If drift continues, the column may need replacement. |
LC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal Intensity | Ion source is dirty. | Clean the ion source components (e.g., capillary, skimmer). |
| Poor spray stability. | Optimize ion source parameters (e.g., gas flow, temperature, voltage). Check for leaks in the solvent lines. | |
| Sample is not ionizing well. | Adjust the mobile phase pH to promote ionization of A-80426 mesylate. | |
| High Background Noise | Contaminated mobile phase or solvent lines. | Use high-purity LC-MS grade solvents and additives. Flush the system. |
| Leaks in the system. | Check all fittings for leaks. | |
| Mass Inaccuracy | The instrument needs calibration. | Calibrate the mass spectrometer using the manufacturer's recommended calibration solution. |
| Matrix effects (ion suppression). | Dilute the sample or improve sample clean-up to reduce matrix components. |
Experimental Protocols
Example HPLC Method for Purity Assessment
Note: This is a generic starting method and must be optimized for your specific instrument and A-80426 mesylate sample.
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of A-80426 mesylate) |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the stability of A-80426 mesylate and to develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of A-80426 mesylate at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder and the stock solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and visible light for 24 hours.
-
Analysis: Analyze all samples by the developed HPLC or LC-MS method alongside an untreated control sample to identify and quantify any degradation products.
Visualizations
Caption: Workflow for A-80426 Mesylate Quality Control.
Validation & Comparative
A Comparative Guide to A-80426 Mesylate and Yohimbine as Alpha-2 Adrenergic Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A-80426 mesylate and yohimbine, two prominent antagonists of the alpha-2 (α2) adrenergic receptors. The objective is to present a comprehensive overview of their binding affinities, receptor subtype selectivities, and the experimental methodologies used to characterize them, thereby aiding researchers in the selection of appropriate pharmacological tools for their studies.
Introduction to Alpha-2 Adrenergic Antagonists
Alpha-2 adrenergic receptors, comprising three subtypes (α2A, α2B, and α2C), are G protein-coupled receptors that play a crucial role in regulating neurotransmitter release and physiological processes. Antagonists of these receptors, such as yohimbine and the more recent A-80426 mesylate, are valuable tools in neuroscience and drug discovery for their ability to modulate sympathetic nervous system activity and other central and peripheral functions.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). The following tables summarize the available quantitative data for A-80426 mesylate and yohimbine.
Table 1: Binding Affinity (Ki) of A-80426 Mesylate for Alpha-2 Adrenergic Receptors
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| A-80426 mesylate | α2 (undifferentiated) | [³H]-Rauwolscine | 2.0 | [Not specified in available results] |
| A-80426 mesylate | α2A | Not Available | Not Available | |
| A-80426 mesylate | α2B | Not Available | Not Available | |
| A-80426 mesylate | α2C | Not Available | Not Available |
Note: Specific Ki values for A-80426 mesylate at the individual α2A, α2B, and α2C subtypes were not available in the public domain at the time of this review.
Table 2: Binding Affinity (Ki) of Yohimbine for Human Alpha-2 Adrenergic Receptor Subtypes
| Compound | Receptor Subtype | Radioligand | Ki (nM) | Source |
| Yohimbine | α2A | [³H]-Rauwolscine | 1.7 ± 0.2 | [1] |
| Yohimbine | α2B | [³H]-Rauwolscine | 4.2 ± 0.5 | [1] |
| Yohimbine | α2C | [³H]-Rauwolscine | 0.44 ± 0.05 | [1] |
Initial studies have also indicated that yohimbine demonstrates a degree of selectivity for the α2C subtype, being approximately 4-fold and 15-fold more selective for the human α2C-adrenoceptor compared to the α2A- and α2B-adrenoceptors, respectively[2].
Experimental Protocols
The determination of binding affinities for these antagonists relies on robust experimental protocols, most commonly the radioligand binding assay.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., A-80426 mesylate or yohimbine) for α2-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human α2-adrenergic receptor subtype (α2A, α2B, or α2C).
-
Radioligand: A high-affinity, non-subtype-selective α2-antagonist such as [³H]-Rauwolscine or [³H]-Yohimbine.
-
Test compound (unlabeled antagonist) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled α2-antagonist (e.g., phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflow
Alpha-2 Adrenergic Receptor Signaling Pathway
Activation of α2-adrenergic receptors by an agonist typically leads to the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like A-80426 mesylate and yohimbine block this signaling cascade by preventing agonist binding.
Caption: Alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Comparing Alpha-2 Antagonists
The process of comparing two α2-antagonists involves a series of well-defined steps to ensure accurate and reproducible results.
Caption: Experimental workflow for comparing alpha-2 antagonists.
Conclusion
For researchers investigating the specific roles of α2A and α2B receptors, yohimbine's known binding affinities provide a clear pharmacological profile. For studies where high potency at α2 receptors is desired without a specific subtype focus, A-80426 mesylate may be a suitable candidate. The choice between these two antagonists will ultimately depend on the specific research question and the desired level of receptor subtype selectivity. Further studies are warranted to fully elucidate the α2-adrenergic subtype selectivity of A-80426 mesylate to allow for a more direct and comprehensive comparison with yohimbine.
References
- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yohimbine dimers exhibiting selectivity for the human alpha 2C-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating A-80426 Mesylate's Antagonist Activity at α2-Adrenoceptors Using the Known Agonist Clonidine: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the antagonist activity of A-80426 mesylate against the well-characterized α2-adrenoceptor agonist, clonidine. It includes detailed experimental protocols, data presentation tables, and visualizations of the key signaling pathways and experimental workflows.
Introduction to A-80426 Mesylate and Clonidine
A-80426 mesylate is a potent and selective α2-adrenoceptor antagonist.[1] It also exhibits activity as a serotonin uptake inhibitor.[1] Understanding its antagonist profile is crucial for its development as a pharmacological tool or therapeutic agent.
Clonidine is a well-established α2-adrenoceptor agonist used clinically for treating conditions like hypertension and ADHD.[1][2][3][4] Its mechanism involves stimulating α2-adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[1][3]
This guide outlines the validation of A-80426 mesylate's ability to inhibit the cellular response induced by clonidine, thereby confirming its antagonist activity at the α2-adrenoceptor.
Signaling Pathway of α2-Adrenoceptor Activation by Clonidine
α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[5][6] Upon activation by an agonist like clonidine, the Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[6] The reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological effects associated with α2-adrenoceptor activation.
References
- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clonidine - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
A-80426 Mesylate: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
A-80426 mesylate is a potent α2-adrenoceptor antagonist and serotonin reuptake inhibitor, positioning it as a compound of interest for neuropharmacological research.[1] Understanding its cross-reactivity with other receptors is crucial for elucidating its full pharmacological profile and predicting potential off-target effects. This guide provides a comparative analysis of A-80426 mesylate's binding affinity across various receptor families, supported by experimental data and detailed protocols.
Executive Summary
A-80426 mesylate exhibits high affinity for its primary targets: the α2-adrenoceptor and the serotonin transporter. While demonstrating selectivity, it is not entirely devoid of interactions with other receptors. This guide summarizes the available quantitative data on its binding profile, offering a clear comparison of its affinity for various G-protein coupled receptors (GPCRs) and transporters. The subsequent sections provide detailed experimental methodologies and visual representations of key pathways and workflows to aid in the comprehensive evaluation of this compound.
Receptor Binding Profile of A-80426 Mesylate
The following table summarizes the binding affinities of A-80426 mesylate for a range of receptors and transporters, as determined by radioligand binding assays. This data allows for a direct comparison of the compound's potency and selectivity.
| Receptor/Transporter | Ligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) |
| α₂-Adrenoceptor | [³H]-Rauwolscine | Rat cerebral cortex | 2.0 | - |
| Serotonin Transporter (SERT) | [³H]-Paroxetine | Rat cerebral cortex | 3.8 | - |
| Serotonin Uptake | - | Rat brain synaptosomes | - | 13 |
| α₁-Adrenoceptor | [³H]-Prazosin | Rat cerebral cortex | >1000 | - |
| β-Adrenoceptor | [¹²⁵I]-Iodocyanopindolol | Rat cerebral cortex | >1000 | - |
| Dopamine D₁ Receptor | [³H]-SCH23390 | Rat striatum | >1000 | - |
| Dopamine D₂ Receptor | [³H]-Spiperone | Rat striatum | >1000 | - |
| Histamine H₁ Receptor | [³H]-Pyrilamine | Guinea pig cerebellum | >1000 | - |
| Muscarinic M₁ Receptor | [³H]-Pirenzepine | Rat cerebral cortex | >1000 | - |
Data Interpretation:
The data clearly indicates that A-80426 mesylate possesses high affinity for the α2-adrenoceptor and the serotonin transporter, with Kᵢ values in the low nanomolar range. In contrast, its affinity for α₁- and β-adrenoceptors, dopamine D₁ and D₂ receptors, histamine H₁ receptors, and muscarinic M₁ receptors is significantly lower (Kᵢ > 1000 nM), demonstrating a high degree of selectivity for its primary targets.
Experimental Protocols
The following is a detailed methodology for a standard radioligand binding assay, a common technique used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibitory constant (Kᵢ) of A-80426 mesylate for various G-protein coupled receptors.
Materials:
-
Cell Membranes: Prepared from specific tissues or cell lines expressing the receptor of interest (e.g., rat cerebral cortex for α₂-adrenoceptors).
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-Rauwolscine for α₂-adrenoceptors).
-
Test Compound: A-80426 mesylate at various concentrations.
-
Assay Buffer: Buffer solution appropriate for the specific receptor binding assay (e.g., Tris-HCl buffer).
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand, and varying concentrations of A-80426 mesylate is incubated in the assay buffer. This allows for competitive binding between the radioligand and the test compound to the receptor.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
A Head-to-Head Comparison of A-80426 Mesylate and Atipamezole: A Guide for Researchers
In the landscape of α2-adrenoceptor antagonists, both A-80426 mesylate and atipamezole have emerged as significant research tools. While atipamezole is a well-established, highly selective antagonist primarily used in veterinary medicine to reverse the effects of α2-adrenoceptor agonists, A-80426 mesylate presents a unique pharmacological profile with a dual mechanism of action. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action and Receptor Binding Profile
Atipamezole is a potent and highly selective competitive antagonist of α2-adrenoceptors.[1][2][3] Its high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C) and its remarkably high selectivity over α1-adrenoceptors contribute to its clean pharmacological profile with a low incidence of off-target effects.[3][4] Atipamezole has negligible affinity for other receptor systems, including serotonin, dopamine, muscarinic, and histamine receptors.[2][3]
A-80426 mesylate , in contrast, exhibits a dual mechanism of action. It is a potent α2-adrenoceptor antagonist and also a potent inhibitor of the serotonin (5-HT) transporter.[5] This dual activity suggests potential applications in research areas where modulation of both noradrenergic and serotonergic systems is desired, such as in the study of depression.[5]
The following table summarizes the in vitro receptor binding affinities and functional potencies of A-80426 mesylate and atipamezole.
| Parameter | A-80426 Mesylate | Atipamezole | Reference |
| α2-Adrenoceptor Binding Affinity (Ki) | 2.0 nM ([³H]-rauwolscine) | ~1-2 nM | [5] |
| α2-Adrenoceptor Functional Antagonism (pA2) | 7.4-7.5 (rat vas deferens & atria) | 8.6-8.7 (rat vas deferens) | [2][5] |
| α2/α1 Selectivity Ratio | Not explicitly reported | 8526:1 | [1][3][6] |
| Serotonin Transporter (SERT) Binding Affinity (Ki) | 3.8 nM ([³H]-paroxetine) | Negligible | [2][5] |
| Serotonin Uptake Inhibition (IC50) | 13 nM (synaptosomal 5-HT uptake) | Not applicable | [5] |
In Vivo Pharmacological Effects
The distinct pharmacological profiles of A-80426 mesylate and atipamezole translate to different in vivo effects.
Atipamezole is widely recognized for its rapid and reliable reversal of the sedative and analgesic effects of α2-adrenoceptor agonists like dexmedetomidine and xylazine.[3][6] In animal models, administration of atipamezole leads to a swift recovery, with animals typically regaining consciousness and motor function within minutes.[3]
A-80426 mesylate has been evaluated in preclinical models that assess its dual activity. Its ability to block serotonin uptake is demonstrated by its efficacy in reducing p-chloroamphetamine (PCA)-induced hyperactivity in rats.[5] As an α2-adrenoceptor antagonist, it has been shown to block the mydriatic (pupil-dilating) effect of the α2-agonist clonidine.[5]
The following table summarizes key in vivo findings for both compounds.
| In Vivo Effect | A-80426 Mesylate | Atipamezole | Reference |
| Reversal of α2-Agonist-Induced Sedation | Not extensively reported for this purpose | Rapid and effective reversal | [3][6] |
| Blockade of Clonidine-Induced Mydriasis | Effective at 100 and 300 µmol/kg, p.o. | Effective antagonist | [5][7][8] |
| Effect on PCA-Induced Hyperactivity | Significantly reduced (ED50 = 13 µmol/kg, p.o. acute) | Not a primary mechanism | [5] |
| Antidepressant-like Activity | Putative, based on dual mechanism | Limited evidence, though α2-antagonism can potentiate antidepressant effects of other drugs | [5][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the α2-adrenoceptor.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest.
-
Radioligand, e.g., [³H]-rauwolscine or [³H]-clonidine.
-
Test compound (A-80426 mesylate or atipamezole) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled α2-antagonist like phentolamine).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Parallel incubations are performed with the radioligand and the non-specific binding control to determine non-specific binding.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Blockade of Clonidine-Induced Mydriasis in Rats
Objective: To assess the in vivo α2-adrenoceptor antagonist activity of a test compound.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Clonidine hydrochloride.
-
Test compound (A-80426 mesylate or atipamezole).
-
Vehicle control.
-
Pupilometer or a camera with a macro lens and a ruler for measuring pupil diameter.
-
Anesthetic (e.g., pentobarbital).
Procedure:
-
Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).
-
After a predetermined pretreatment time, administer clonidine (e.g., 3-100 µg/kg, i.v.) to induce mydriasis.[7][8][10]
-
Measure the pupil diameter at regular intervals after clonidine administration.
-
Compare the mydriatic response in the test compound-treated groups to the vehicle-treated group to determine the degree of antagonism.
-
Dose-response curves can be generated to determine the potency of the antagonist.
Synaptosomal Serotonin Uptake Assay
Objective: To measure the in vitro inhibitory effect of a test compound on the serotonin transporter (SERT).
Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus).
-
Sucrose buffer for synaptosome preparation.
-
[³H]-Serotonin (5-HT).
-
Test compound (A-80426 mesylate) at various concentrations.
-
A known selective serotonin reuptake inhibitor (SSRI) as a positive control (e.g., fluoxetine).
-
Krebs-Ringer bicarbonate buffer.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare synaptosomes from the brain tissue by homogenization and differential centrifugation.
-
Pre-incubate the synaptosomes with the test compound or vehicle in Krebs-Ringer bicarbonate buffer.
-
Initiate the uptake reaction by adding [³H]-5-HT.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained by the synaptosomes using a scintillation counter.
-
Determine the IC50 value for the inhibition of serotonin uptake.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of α2-adrenoceptor antagonism.
Caption: Experimental workflow for comparing α2-adrenoceptor antagonists.
Conclusion
A-80426 mesylate and atipamezole are both potent α2-adrenoceptor antagonists, but they offer distinct pharmacological profiles for research applications.
Atipamezole is the tool of choice when a highly selective and potent α2-adrenoceptor antagonist is required, with minimal confounding effects on other neurotransmitter systems. Its primary application lies in the reversal of α2-agonist-induced effects, making it invaluable in veterinary medicine and related research.
A-80426 mesylate provides a unique opportunity to investigate the interplay between the noradrenergic and serotonergic systems. Its dual action as an α2-adrenoceptor antagonist and a serotonin reuptake inhibitor makes it a valuable compound for studies on depression and other neuropsychiatric disorders where both neurotransmitter systems are implicated.
The choice between these two compounds will ultimately depend on the specific research question. For studies requiring a "clean" α2-adrenoceptor blockade, atipamezole is the superior choice. For investigations into the combined effects of α2-adrenoceptor antagonism and serotonin reuptake inhibition, A-80426 mesylate offers a unique pharmacological tool. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
- 1. mixlab.com [mixlab.com]
- 2. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atipamezole - Wikipedia [en.wikipedia.org]
- 4. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonidine mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alpha 2-Adrenoceptor agonists induced mydriasis in the rat by an action within the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of long-term alpha-2 adrenergic antagonists and electroconvulsive treatments on the alpha-2 adrenoceptors modulating serotonin neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the mechanism of clonidine-induced mydriasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of A-80426 Mesylate: A Comparative Microdialysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the in vivo efficacy of A-80426 mesylate, a selective blocker of the Nav1.8 sodium channel, with a focus on the application of microdialysis. While direct in vivo microdialysis data for A-80426 mesylate is not currently available in published literature, this guide presents data from a comparable Nav1.8 blocker, A-803467, to establish a benchmark for efficacy. Furthermore, it outlines a detailed experimental protocol for conducting future in vivo microdialysis studies to elucidate the neurochemical effects of A-80426 mesylate in pain models.
Comparative Efficacy of Nav1.8 Blockers
The following table summarizes the in vivo efficacy of the selective Nav1.8 blocker A-803467 in preclinical pain models. This data can serve as a reference for designing and interpreting future studies on A-80426 mesylate.
| Compound | Pain Model | Animal Model | Route of Administration | Dose Range | Key Findings | Citation |
| A-803467 | Chronic Constriction Injury (Neuropathic Pain) | Rat | Intraperitoneal (i.p.) | 30, 100 mg/kg | Dose-dependently reversed mechanical allodynia. | [1] |
| A-803467 | Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Intraperitoneal (i.p.) | 30, 100 mg/kg | Significantly reduced thermal hyperalgesia. | [1] |
| A-80426 Mesylate | Not Available | Not Available | Not Available | Not Available | No published in vivo microdialysis data available. |
Experimental Protocols
A detailed methodology for in vivo microdialysis is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard procedure for assessing the effect of a Nav1.8 blocker on neurotransmitter release in the spinal cord of a rodent model of neuropathic pain.
Animal Model: Adult male Sprague-Dawley rats are commonly used. Neuropathic pain is induced using the chronic constriction injury (CCI) model, where loose ligatures are placed around the sciatic nerve.
Surgical Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation: Secure the animal in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted in the dorsal horn of the spinal cord at the lumbar level corresponding to the sciatic nerve injury.
-
Recovery: Allow the animal to recover for 5-7 days post-surgery before the microdialysis experiment.
Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the spinal cord dorsal horn.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to achieve a stable baseline of neurotransmitter levels.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., 3-4 samples of 20-30 minutes each).
-
Drug Administration: Administer A-80426 mesylate or a vehicle control systemically (e.g., intraperitoneally or intravenously).
-
Post-Drug Collection: Continue to collect dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples for the concentration of key neurotransmitters involved in pain transmission, such as glutamate and substance P, using high-performance liquid chromatography (HPLC) coupled with a sensitive detection method (e.g., mass spectrometry or electrochemical detection).
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the spinal cord with a fixative. Histological analysis is performed to verify the correct placement of the microdialysis probe.
Visualizing the Pathway and Process
To better understand the mechanism of action and the experimental setup, the following diagrams illustrate the signaling pathway of Nav1.8 in nociceptive neurons and the workflow of an in vivo microdialysis experiment.
Caption: Signaling pathway of Nav1.8 in pain transmission.
Caption: Workflow for an in vivo microdialysis experiment.
References
A-80426 Mesylate vs. RX 821002: A Comparative Analysis of α2-Adrenergic Antagonist Potency
In the landscape of pharmacological research, particularly within the domain of adrenergic signaling, the selection of a potent and selective antagonist is paramount. This guide provides a detailed comparison of two notable α2-adrenoceptor antagonists: A-80426 mesylate and RX 821002. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies, supported by available experimental data.
Comparative Analysis of Binding Affinity
| Compound | Receptor Subtype | Binding Affinity | Source |
| A-80426 mesylate | α2-adrenoceptors | Ki = 2.0 nM | [1] |
| RX 821002 | α2A | K_D = 0.29 nM | [2] |
| α2B | K_D = 1.05 nM | [2] | |
| α2C | K_D = 0.37 nM | [2] | |
| α2D | K_D = 0.19 nM | [2] | |
| α2D | pKd = 9.7 | [3] | |
| α2A | pKd = 8.2 | [3] |
Based on the available binding affinity data, RX 821002 demonstrates high affinity for all α2-adrenergic receptor subtypes, with particularly potent binding at the α2D subtype.[2][3] A-80426 mesylate also exhibits high affinity for α2-adrenoceptors, with a reported Ki value of 2.0 nM.[1] A direct comparison of potency is challenging due to the lack of studies performing a side-by-side analysis under identical experimental conditions. However, the reported sub-nanomolar K_D values for RX 821002 at all α2 subtypes suggest it is a highly potent α2-adrenoceptor antagonist.[2]
It is also noteworthy that A-80426 mesylate possesses a dual-action profile, exhibiting potent inhibition of serotonin (5-HT) uptake with an IC50 of 13 nM and a Ki of 3.8 nM for the 5-HT uptake site.[1] This characteristic may be advantageous in certain research contexts, such as in antidepressant studies, but could also represent a confounding factor where high selectivity for the α2-adrenoceptor is required.[1][4] In contrast, RX 821002 is recognized for its high selectivity for α2-adrenoceptors with very low affinity for imidazoline binding sites.[3]
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from radioligand binding assays, a standard and robust method for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
A typical radioligand binding assay to determine the affinity of a test compound (e.g., A-80426 mesylate or RX 821002) for a specific receptor (e.g., α2A-adrenoceptor) involves the following steps:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]RX 821002 or [³H]rauwolscine) that is known to bind to the target receptor.
-
Competition: A range of concentrations of the unlabeled test compound (the "competitor") is added to the incubation mixture. The test compound will compete with the radioligand for binding to the receptor.
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the determination of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
α2-Adrenergic Receptor Signaling Pathway
Both A-80426 mesylate and RX 821002 exert their effects by blocking the activation of α2-adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) that are typically coupled to the inhibitory G protein, Gi.[5] Upon activation by an agonist (e.g., norepinephrine), the α2-adrenoceptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] By acting as antagonists, A-80426 mesylate and RX 821002 prevent this signaling cascade from occurring.
References
- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [3H]RX821002 (2-methoxyidazoxan) binds to alpha 2-adrenoceptor subtypes and a non-adrenoceptor imidazoline binding site in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-2A is the predominant alpha-2 adrenergic receptor subtype in human spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to A-80426 Mesylate for α2-Adrenoceptor Antagonism and Serotonin Reuptake Inhibition
For researchers in neuropharmacology and drug development, the selective modulation of adrenergic and serotonergic systems is crucial for investigating a range of physiological processes and potential therapeutic interventions. A-80426 mesylate, a potent α2-adrenoceptor antagonist and serotonin reuptake inhibitor, offers a dual mechanism of action that has been explored for its potential antidepressant-like effects. This guide provides a comparative overview of A-80426 mesylate, its alternatives, and the experimental data supporting their use, enabling researchers to effectively replicate and build upon published findings.
A-80426 mesylate is characterized by its high affinity for α2-adrenoceptors and the serotonin transporter (SERT). This dual activity allows for the simultaneous enhancement of noradrenergic and serotonergic neurotransmission. The primary mechanism involves the blockade of presynaptic α2-adrenergic autoreceptors, which typically provide negative feedback on norepinephrine release, and the inhibition of serotonin reuptake from the synaptic cleft.
Comparative Analysis of A-80426 Mesylate and Alternatives
To effectively replicate and interpret studies utilizing A-80426 mesylate, it is essential to understand its pharmacological profile in comparison to other commonly used research compounds. These alternatives can be broadly categorized into selective α2-adrenoceptor antagonists and selective serotonin reuptake inhibitors (SSRIs).
Table 1: Comparative In Vitro Binding Affinities (Ki, nM) of A-80426 Mesylate and Alternative Compounds
| Compound | Primary Target(s) | α2-Adrenoceptor | Serotonin Transporter (SERT) |
| A-80426 | α2-Adrenoceptor / SERT | Potent (Specific data unavailable in public domain) | Potent (Specific data unavailable in public domain) |
| Yohimbine | α2-Adrenoceptor Antagonist | 0.88 - 7.1 | Low Affinity |
| Idazoxan | α2-Adrenoceptor Antagonist | ~5.5 | Low Affinity |
| Phentolamine | Non-selective α-Adrenoceptor Antagonist | High Affinity | Low Affinity |
| Fluoxetine | SERT Inhibitor | Low Affinity | 0.81 - 8.9 |
| Sertraline | SERT Inhibitor | Low Affinity | 0.29 - 1.16 |
Note: Ki values can vary depending on the radioligand, tissue preparation, and experimental conditions used. The data presented are compiled from various published sources for comparative purposes.
Experimental Protocols for Replicating Key Findings
Detailed experimental methodologies are critical for the successful replication of published data. Below are summarized protocols for key in vitro and in vivo assays used to characterize compounds like A-80426 mesylate.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
General Protocol:
-
Tissue Preparation: Homogenize brain tissue (e.g., cortex for α2-adrenoceptors, striatum for SERT) from appropriate animal models (e.g., rats) in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the tissue homogenate with a specific radioligand (e.g., [3H]rauwolscine for α2-adrenoceptors, [3H]paroxetine for SERT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Uptake Assays
Objective: To measure the functional potency (IC50) of a test compound to inhibit neurotransmitter reuptake.
General Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific brain regions by differential centrifugation.
-
Incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [3H]serotonin).
-
Uptake Termination: Stop the uptake reaction by rapid filtration or centrifugation at a specific time point.
-
Quantification and Analysis: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental designs can aid in understanding the mechanism of action and in planning replication studies.
Conclusion
A-80426 mesylate represents a valuable pharmacological tool for the dual inhibition of α2-adrenoceptors and the serotonin transporter. When planning to replicate or extend research involving this compound, a thorough understanding of its mechanism of action and a direct comparison with selective agents are paramount. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to design and execute robust and reproducible studies in the field of neuropharmacology. Careful consideration of the specific experimental conditions and appropriate data analysis will be critical for generating high-quality, comparable data.
A-80426 Mesylate: A Dual-Target Reference Compound for α2-Adrenoceptor and Serotonin Transporter Screening Assays
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of drug discovery and development, the use of well-characterized reference compounds is paramount for the validation and standardization of screening assays. A-80426 mesylate has emerged as a valuable tool in this regard, exhibiting potent and selective inhibitory activity at two distinct and therapeutically relevant targets: the α2-adrenoceptor and the serotonin transporter (SERT). This dual activity makes it a versatile reference compound for laboratories engaged in the development of novel antidepressants, analgesics, and other therapeutics targeting these systems.
This guide provides an objective comparison of A-80426 mesylate with established reference compounds for each of its targets—yohimbine for the α2-adrenoceptor and fluoxetine for the serotonin transporter. The comparative data, detailed experimental protocols, and pathway visualizations aim to equip researchers with the necessary information to effectively utilize A-80426 mesylate in their drug screening workflows.
Comparative Performance Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of A-80426 mesylate, yohimbine, and fluoxetine at their respective primary targets. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Comparison of α2-Adrenoceptor Antagonist Activity
| Compound | Target | Assay Type | Ki (nM) | Reference |
| A-80426 mesylate | α2-Adrenoceptors | [3H]-Rauwolscine Binding | 2.0 | [1] |
| Yohimbine | α2A-Adrenoceptor | Radioligand Binding | 1.4 | [2] |
| α2B-Adrenoceptor | Radioligand Binding | 7.1 | [2] | |
| α2C-Adrenoceptor | Radioligand Binding | 0.88 | [2] |
Table 2: Comparison of Serotonin Transporter (SERT) Inhibitory Activity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| A-80426 mesylate | Serotonin Transporter (SERT) | [3H]-Paroxetine Binding | 3.8 | - | [1] |
| Synaptosomal 5-HT Uptake | - | 13 | [1] | ||
| Fluoxetine | Serotonin Transporter (SERT) | Radioligand Binding | 1.0 | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to characterize α2-adrenoceptor antagonists and serotonin reuptake inhibitors.
Radioligand Binding Assay for α2-Adrenoceptors
This protocol is designed to determine the binding affinity of a test compound for α2-adrenoceptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-rauwolscine.
Materials:
-
Cell membranes expressing α2-adrenoceptors (e.g., from transfected cell lines or rat brain tissue)
-
[3H]-Rauwolscine (radioligand)
-
Test compound (e.g., A-80426 mesylate, yohimbine)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-rauwolscine, and binding buffer.
-
Non-specific Binding: Membrane preparation, [3H]-rauwolscine, and a high concentration of a non-labeled competitor (e.g., 10 µM phentolamine).
-
Competitive Binding: Membrane preparation, [3H]-rauwolscine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Synaptosomal Serotonin Uptake Assay
This functional assay measures the ability of a test compound to inhibit the reuptake of serotonin into synaptosomes, which are isolated nerve terminals.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]-Serotonin (radiolabeled neurotransmitter)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Test compound (e.g., A-80426 mesylate, fluoxetine)
-
Selective serotonin reuptake inhibitor for non-specific uptake determination (e.g., 10 µM paroxetine)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Synaptosome Preparation: Homogenize brain tissue in a suitable buffer (e.g., sucrose solution) and prepare a crude synaptosomal fraction (P2 pellet) by differential centrifugation. Resuspend the synaptosomes in KRH buffer.
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle, a high concentration of a known SERT inhibitor (for non-specific uptake), or varying concentrations of the test compound for 10-15 minutes at 37°C.
-
Uptake Initiation: Initiate the uptake reaction by adding [3H]-serotonin to each well.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes).
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters. Immediately wash the filters with ice-cold KRH buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value of the test compound by plotting the percentage of inhibition of specific uptake against the compound concentration.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by A-80426 mesylate is crucial for interpreting experimental data and predicting in vivo effects.
α2-Adrenoceptor Signaling Pathway
α2-Adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of other effectors, such as ion channels. Antagonists like A-80426 mesylate and yohimbine bind to the receptor but do not induce this conformational change, thereby blocking the effects of endogenous agonists like norepinephrine.
Caption: α2-Adrenoceptor signaling pathway.
Serotonin Transporter (SERT) Mechanism
The serotonin transporter is a member of the solute carrier 6 (SLC6) family. It mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on the co-transport of sodium (Na+) and chloride (Cl-) ions down their electrochemical gradients and the counter-transport of potassium (K+) ions. Selective serotonin reuptake inhibitors (SSRIs) like A-80426 mesylate and fluoxetine bind to the transporter, locking it in a conformation that prevents serotonin binding and translocation, thereby increasing the concentration of serotonin in the synapse.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling A 80426 Mesylate
Disclaimer: This document provides general guidance for handling a potent research compound, A 80426 mesylate, in a laboratory setting. A comprehensive, substance-specific risk assessment must be conducted before any handling, and all institutional and regulatory guidelines must be followed. The information below is based on best practices for handling potent pharmaceutical compounds.
Pre-Handling Preparations and Engineering Controls
Prior to handling this compound, it is imperative to have the appropriate engineering controls and safety equipment in place. Potent compounds should be handled in a manner that minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Ventilation: All manipulations of this compound powder should be performed in a certified chemical fume hood, a Class II Biosafety Cabinet (BSC), or a glove box to prevent inhalation of airborne particles.[1] For highly potent compounds, containment technologies like flexible containment glove bags can significantly lower exposure risk.[2]
-
Designated Area: Designate a specific area for handling this compound. This area should be clearly marked with appropriate hazard signs.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3] A spill kit appropriate for potent powders should also be available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the hazardous substance.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Respiratory | N95 Respirator (at a minimum) or a Powered Air-Purifying Respirator (PAPR) | For potent compounds, a PAPR with an appropriate cartridge is recommended to provide a higher level of protection.[2][4] Surgical masks do not offer adequate respiratory protection from drug exposure.[1][4] |
| Hands | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Check for any signs of degradation or breakthrough. |
| Eyes | Chemical Safety Goggles or a Face Shield | Eye protection is crucial to guard against splashes or airborne particles.[4] Safety glasses without side shields are not sufficient.[4] |
| Body | Disposable Lab Coat or Coveralls | A disposable, solid-front lab coat with tight-fitting cuffs is recommended. For highly potent compounds, "bunny suit" coveralls offer head-to-toe protection.[4][5] |
| Feet | Closed-toe Shoes and Disposable Shoe Covers | Impervious, closed-toe shoes are mandatory. Disposable shoe covers should be worn over shoes and removed before exiting the designated handling area.[4] |
Step-by-Step Handling Protocol
3.1. Weighing and Reconstitution:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all manipulations of the solid compound within a chemical fume hood or other containment device.
-
Weighing: Use a dedicated set of weighing tools (spatula, weigh paper). Tare the balance with the weigh paper. Carefully transfer the desired amount of this compound to the weigh paper.
-
Reconstitution: Add the solvent to the vial containing the weighed compound slowly and carefully to avoid splashing. Cap the vial securely and mix by gentle inversion or vortexing until fully dissolved.
-
Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning agent (e.g., 70% ethanol) immediately after use.
3.2. Administration (In Vitro/In Vivo):
-
Preparation: Ensure all necessary equipment for the experiment is within the containment area.
-
Dilution: If further dilutions are required, perform them within the fume hood.
-
Administration: When administering the compound, take care to avoid aerosols or spills.
-
Post-Administration: All contaminated materials (pipette tips, tubes, etc.) must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, contaminated gloves, weigh paper, pipette tips, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.[6] These materials should be incinerated.[2]
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour chemical waste down the drain unless it has been properly neutralized and is permitted by institutional guidelines.[7]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before being washed.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and use a spill kit designed for potent powders to clean the area. All spill cleanup materials must be disposed of as hazardous waste.
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. aiha.org [aiha.org]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. fishersci.com [fishersci.com]
- 9. syskem.de [syskem.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
